Cumyl-CH-megaclone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHCGYCTOLWAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336498 | |
| Record name | Cumyl-cyclohexyl-pegaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cumyl-CH-megaclone chemical structure and properties
An In-Depth Technical Guide to Cumyl-CH-megaclone
This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and metabolism of this compound, a synthetic cannabinoid receptor agonist. The information is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also known as SGT-270, is a gamma-carboline-based synthetic cannabinoid.[1] Its chemical structure is characterized by a cumyl group linked to a gamma-carbolinone core, with a cyclohexylmethyl substituent on the indole (B1671886) nitrogen.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(cyclohexylmethyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1(2H)-one | [1][2] |
| CAS Number | 2813950-07-9 | [1][2] |
| Molecular Formula | C₂₇H₃₀N₂O | [2][3] |
| Molecular Weight | 398.5 g/mol | [2][3] |
| Appearance | Crystalline solid | [2] |
| Solubility | Chloroform: 1 mg/mL; DMF, DMSO, Ethanol: Slightly Soluble | [2] |
| UV max | 245, 252, 313, 327 nm | [2] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the general synthesis of γ-carboline derivatives often involves multi-step reaction sequences. The synthesis of the core γ-carboline (pyrido[4,3-b]indol-1-one) structure can be achieved through various organic chemistry methods.
Pharmacology
This compound is a potent synthetic cannabinoid that acts as a full agonist at the human cannabinoid receptor 1 (hCB1).[4][5] Its pharmacological activity is comparable to or greater than that of the well-known synthetic cannabinoid JWH-018.
Table 2: Pharmacological Data for this compound at the hCB1 Receptor
| Parameter | Value | Comparison to JWH-018 | Reference |
| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher | [4][5] |
| Potency (EC₅₀) | 1.22 nM | [4][5] | |
| Efficacy (Eₘₐₓ) | 143.4% | 1.13-fold higher | [4][5] |
Signaling Pathway
As a full agonist of the CB1 receptor, this compound is expected to activate the canonical G-protein coupled signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.
Metabolism
The phase I metabolism of this compound has been investigated using human liver microsomes. The primary metabolic pathways involve hydroxylation at various positions on the cyclohexyl and phenyl rings.
Experimental Protocols
The following are summaries of the experimental protocols used to characterize this compound, based on the work by Haschimi et al. (2020).[4][5]
Receptor Binding Assay (hCB1)
-
Objective: To determine the binding affinity (Ki) of this compound for the hCB1 receptor.
-
Method: A competitive radioligand binding assay was performed using membranes from HEK293 cells stably expressing the hCB1 receptor.
-
Radioligand: [³H]-CP55,940 was used as the radiolabeled agonist.
-
Procedure:
-
hCB1 receptor membranes were incubated with a fixed concentration of [³H]-CP55,940 and varying concentrations of this compound.
-
The reaction was incubated to allow for competitive binding.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Receptor Activation Assay (hCB1)
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the hCB1 receptor.
-
Method: A [³⁵S]GTPγS binding assay was used, which measures the activation of G-proteins upon receptor agonism.
-
Procedure:
-
hCB1 receptor membranes were incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS was measured by liquid scintillation counting.
-
Dose-response curves were generated to determine EC₅₀ and Eₘₐₓ values.
-
In Vitro Metabolism Study
-
Objective: To identify the phase I metabolites of this compound.
-
Method: Incubation with pooled human liver microsomes (pHLM).
-
Procedure:
-
This compound was incubated with pHLM in the presence of an NADPH-regenerating system to initiate phase I metabolic reactions.
-
The reaction was quenched after a specific time.
-
The mixture was analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Analytical Data
Spectroscopic data for this compound has been reported, providing the basis for its identification and characterization.
Table 3: Spectroscopic Data for this compound
| Technique | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time and a characteristic mass spectrum for identification. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Shows characteristic absorption bands corresponding to the functional groups present in the molecule. |
Conclusion
This compound is a potent synthetic cannabinoid receptor agonist with high affinity and efficacy at the hCB1 receptor. Its metabolism is primarily driven by oxidative pathways. The information presented in this guide provides a technical foundation for researchers and professionals working with this compound. Further research is needed to fully elucidate its synthesis and specific downstream signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on synthesis and biological activities of γ-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Carboline synthesis enabled by Rh(iii)-catalysed regioselective C–H annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthetic Cannabinoid Cumyl-CH-megaclone: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Cumyl-CH-megaclone, a potent synthetic cannabinoid receptor agonist. First identified in Hungary in December 2018, this compound is part of the γ-carboline class of synthetic cannabinoids.[1][2][3] This document outlines its pharmacological profile, the experimental protocols used for its characterization, and the key signaling pathways it modulates.
Core Mechanism of Action
This compound functions as a potent and full agonist at the human cannabinoid receptor 1 (hCB1).[1][2][4][5][6] The hCB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, and its activation is responsible for the psychoactive effects of cannabinoids. By binding to and activating the hCB1 receptor, this compound mimics the effects of endogenous cannabinoids (e.g., anandamide) and an exogenous cannabinoid like Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, like many synthetic cannabinoids, this compound exhibits a significantly higher binding affinity and potency compared to THC.
The activation of the hCB1 receptor by this compound initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, activation of the hCB1 receptor can lead to the modulation of various ion channels, including the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[7] These downstream effects ultimately alter neuronal excitability and neurotransmitter release, leading to the characteristic physiological and psychoactive effects associated with this compound.
Pharmacological Data
The pharmacological parameters of this compound have been characterized through in vitro assays, demonstrating its high affinity and efficacy at the hCB1 receptor. The following table summarizes the key quantitative data, with the well-characterized synthetic cannabinoid JWH-018 provided for comparison.
| Compound | Binding Affinity (Ki) at hCB1 | Potency (EC50) at hCB1 | Efficacy (EMAX) at hCB1 |
| This compound | 1.01 nM[1][2][4] | 1.22 nM[1][2][4] | 143.4% (relative to basal activity)[1][2][4] |
| JWH-018 | ~2.53 nM (calculated) | ~1.38 nM (calculated) | ~126.9% (calculated) |
Note: JWH-018 values are calculated based on the provided fold differences in the source material. Specifically, this compound is stated to have a 2.5-fold higher binding affinity and 1.13-fold higher efficacy than JWH-018.[1][2][4]
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. The primary experimental methodologies employed are competitive ligand binding assays and receptor activation assays.
Competitive Ligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of this compound for the hCB1 receptor. The general protocol involves:
-
Preparation of hCB1 Receptor Membranes: Cell membranes expressing the human cannabinoid receptor 1 are prepared from a suitable cell line (e.g., HEK-293 cells).
-
Competitive Binding Reaction: The receptor membranes are incubated with a known concentration of a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Quantification: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity bound to the filter is then quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Receptor Activation Assay ([35S]GTPγS Binding Assay)
This functional assay measures the potency (EC50) and efficacy (EMAX) of this compound as an agonist at the hCB1 receptor. The protocol is based on the principle that agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The general steps are:
-
Incubation: hCB1 receptor membranes are incubated with varying concentrations of the test compound (this compound) in the presence of GDP and [35S]GTPγS.
-
Stimulation: The binding of the agonist stimulates the G-protein, leading to the binding of [35S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the mixture is filtered to separate the receptor-bound [35S]GTPγS from the unbound form.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the test compound. The EC50 and EMAX values are determined from the resulting dose-response curve.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the hCB1 receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. gtfch.org [gtfch.org]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cumyl-CH-megaclone as a synthetic cannabinoid receptor agonist
An In-depth Technical Guide on the Synthetic Cannabinoid Receptor Agonist Cumyl-CH-MEGACLONE (SGT-152)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as SGT-152, is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. Structurally classified as a γ-carboline derivative, it is formally named 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1] First identified in Hungary in late 2018, this compound has been noted for its high affinity and efficacy at the human cannabinoid receptor type 1 (hCB1).[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties, experimental protocols for its characterization, and key signaling and metabolic pathways associated with this compound. The information is intended to support research, forensic analysis, and drug development efforts related to this and similar compounds.
Quantitative Pharmacological Data
This compound has been characterized as a highly potent and efficacious agonist at the hCB1 receptor.[1] To date, detailed pharmacological data for its activity at the cannabinoid receptor type 2 (CB2) has not been extensively reported in the scientific literature. The available data for the hCB1 receptor is summarized below for clear comparison.
| Compound | Receptor | Parameter | Value | Comparison Compound | Comparison Value | Reference |
| This compound | hCB1 | Ki (nM) | 1.01 | JWH-018 | ~2.53 | [1] |
| hCB1 | EC50 (nM) | 1.22 | JWH-018 | Not Reported | [1] | |
| hCB1 | Emax (%) * | 143.4 | JWH-018 | ~127 | [1] |
*Emax is reported as a percentage of the constitutive activity of the receptor.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological and metabolic profile of this compound.
Competitive Radioligand Binding Assay for CB1 Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the hCB1 receptor (IC50), which is then used to calculate the binding affinity constant (Ki).
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known potent cannabinoid agonist like WIN 55,212-2 or unlabeled CP-55,940.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail and Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
Procedure:
-
Membrane Preparation: Thaw the frozen hCB1 receptor-expressing cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 5-10 µg per well.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Test Compound: 50 µL of each serial dilution of this compound.
-
-
Add Radioligand: Add 50 µL of [³H]CP-55,940 (at a final concentration near its Kd, typically 0.5-2.0 nM) to all wells.
-
Add Membranes: Add 150 µL of the prepared membrane suspension to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay for CB1 Receptor Functional Activity
This protocol describes a method to determine the functional potency (EC50) and efficacy (Emax) of this compound by measuring its ability to inhibit adenylyl cyclase activity.
Objective: To quantify the Gi/o-coupled signaling of this compound at the hCB1 receptor by measuring the reduction in intracellular cyclic AMP (cAMP) levels following adenylyl cyclase stimulation.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound, prepared in serial dilutions.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.
-
cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA technology.
Procedure:
-
Cell Plating: Seed the hCB1-expressing cells into 96- or 384-well plates and culture until they reach approximately 80-90% confluency.
-
Compound Addition: Remove the culture medium and wash the cells with assay buffer. Add the serially diluted this compound or a reference agonist to the wells. Incubate at room temperature for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5-10 µM final concentration) to all wells (except for basal control wells) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of the test compound.
-
Fit the data to a non-linear regression model (four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.
-
In Vitro Phase I Metabolism Study
This protocol details the use of pooled human liver microsomes (pHLM) to identify the primary phase I metabolites of this compound.
Objective: To incubate this compound with pHLM and identify the resulting metabolites using high-resolution mass spectrometry.
Materials:
-
Substrate: this compound (1 mg/mL stock in acetonitrile).
-
Enzyme Source: Pooled human liver microsomes (pHLM).
-
Cofactor: NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: 0.5 M Phosphate (B84403) buffer, pH 7.4.
-
Quenching Solution: Ice-cold acetonitrile (B52724) (ACN).
-
Analytical Instrument: Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing pHLM, the NADPH-regenerating system, and phosphate buffer in deionized water.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a small volume of the this compound stock solution (final concentration typically 10 µg/mL).
-
Incubation Period: Incubate the mixture at 37°C for 30-60 minutes. A negative control incubation without the NADPH-regenerating system should be run in parallel.
-
Reaction Termination: Stop the reaction by adding a larger volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the sample to pellet the precipitated proteins. Transfer the supernatant to a new vial for analysis.
-
LC-QToF-MS Analysis: Inject the supernatant into the LC-QToF-MS system.
-
Chromatography: Use a suitable C18 column to separate the parent compound from its metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode to collect high-resolution full-scan MS data and fragmentation data (MS/MS) for the detected ions.
-
-
Metabolite Identification: Process the acquired data using metabolite identification software. Identify potential metabolites by searching for expected mass shifts corresponding to common phase I metabolic reactions (e.g., hydroxylation: +15.99 Da). Confirm the identity of metabolites by analyzing their fragmentation patterns. The primary metabolites identified for this compound are monohydroxylated products.[1]
Visualizations: Pathways and Workflows
Cannabinoid Receptor 1 (CB1) Signaling Pathway
The diagram below illustrates the canonical G-protein coupled signaling cascade initiated by the binding of an agonist like this compound to the CB1 receptor.
Caption: CB1 Receptor Signaling Cascade initiated by an agonist.
Experimental Workflow for In Vitro Metabolism Study
This workflow diagram details the key steps involved in the identification of this compound metabolites using pooled human liver microsomes.
Caption: Workflow for In Vitro Metabolite Identification.
Logical Relationship of this compound
This diagram illustrates the logical progression from the chemical structure of this compound to its biological interactions and outcomes.
Caption: Logical Flow from Structure to Effect and Metabolism.
References
An In-depth Technical Guide to the Synthesis of Cumyl-CH-megaclone (SGT-151)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone, more formally known as SGT-151 or CUMYL-CHMINACA, is a synthetic cannabinoid receptor agonist. Its chemical name is N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. This technical guide provides a comprehensive overview of a plausible synthesis pathway for this compound, based on established chemical principles and analogous synthetic routes for similar compounds. The information herein is intended for a scientific audience for research and developmental purposes.
Chemical Structure
The molecular structure of this compound consists of an indazole-3-carboxamide core, which is N-substituted at the indazole ring with a cyclohexylmethyl group and at the carboxamide with a 2-amino-3,3-dimethyl-1-oxobutane moiety.
Synthesis Pathway Overview
The synthesis of this compound can be conceptualized as a multi-step process. A likely synthetic strategy involves the preparation of two key intermediates: the indazole core and the amino acid-derived side chain, followed by their coupling.
Diagram of the Proposed Synthesis Pathway
The Synthetic Cannabinoid Cumyl-CH-MEGACLONE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic cannabinoid Cumyl-CH-MEGACLONE, a potent gamma-carboline derivative that has emerged on the new psychoactive substances (NPS) market. This document consolidates key chemical identifiers, pharmacological data, metabolic pathways, and detailed experimental protocols relevant to its study.
Chemical and Pharmacological Profile
This compound, first identified in Hungary in December 2018, is a synthetic cannabinoid receptor agonist (SCRA) characterized by a γ-carboline-1-one core.[1] Its chemical and pharmacological properties are summarized below.
Compound Identification
| Identifier | Value |
| CAS Number | 2813950-07-9[2][3][4] |
| IUPAC Name | 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one[1] |
| Alternate IUPAC Name | 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-one[3] |
| Molecular Formula | C₂₇H₃₀N₂O[2] |
| Molar Mass | 398.550 g·mol⁻¹[3] |
Pharmacological Data at the Human Cannabinoid Receptor 1 (hCB1)
This compound is a potent agonist at the hCB1 receptor, exhibiting high binding affinity and efficacy.[1]
| Parameter | Value | Comparison |
| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher than JWH-018[1] |
| Potency (EC₅₀) | 1.22 nM | - |
| Efficacy (Eₘₐₓ) | 143.4% | 1.13-fold higher than JWH-018[1] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize this compound.
Competitive Ligand Binding Assay
This assay determines the binding affinity of this compound to the hCB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the hCB1 receptor.
Materials:
-
hCB1 receptor-expressing cell membranes (e.g., from HEK-293 or CHO cells)
-
Radioligand (e.g., [³H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)
-
Non-labeled competitor for non-specific binding (e.g., WIN 55,212-2)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor), and competition binding (radioligand, membranes, and varying concentrations of this compound).
-
Add the hCB1 receptor-expressing cell membranes to each well.
-
Add the radioligand at a concentration close to its Kd value.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity in each well using a scintillation counter.
Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Receptor Activation Assay
This assay measures the functional potency and efficacy of this compound as an agonist at the hCB1 receptor. A common method involves measuring the modulation of cyclic AMP (cAMP) levels.
Objective: To determine the EC₅₀ and Eₘₐₓ of this compound at the hCB1 receptor.
Materials:
-
hCB1 receptor-expressing cells (e.g., CHO-K1)
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
Reference agonist (e.g., JWH-018)
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Culture the hCB1-expressing cells in 96-well plates.
-
On the day of the assay, replace the culture medium with assay medium.
-
Prepare serial dilutions of this compound and the reference agonist in assay medium.
-
Add the different concentrations of the test compounds to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
Data Analysis: The EC₅₀ value is determined by plotting the cAMP levels against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve. The Eₘₐₓ is the maximum response observed and is often expressed as a percentage of the response of a reference full agonist.
Metabolite Identification using LC-QTOF-MS
This method is used to identify the phase I metabolites of this compound in biological samples.
Objective: To identify the major phase I metabolites of this compound.
Materials:
-
Biological matrix (e.g., human liver microsomes, urine samples)
-
Cofactors for metabolism (e.g., NADPH regenerating system for in vitro assays)
-
β-glucuronidase (for urine sample preparation)
-
Solvents for extraction (e.g., acetonitrile, formic acid)
-
Liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-QTOF-MS)
Procedure:
-
In vitro metabolism: Incubate this compound with human liver microsomes in the presence of an NADPH regenerating system.
-
Sample preparation (urine): Treat urine samples with β-glucuronidase to cleave glucuronide conjugates, followed by protein precipitation with a solvent like acetonitrile.
-
LC Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid, to separate the metabolites.
-
MS Detection: Analyze the eluent using a QTOF mass spectrometer in positive electrospray ionization mode. Acquire full-scan MS data and fragmentation data (MS/MS) for precursor ions of potential metabolites.
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with those of the parent compound and predicted metabolic transformations (e.g., hydroxylation, N-dealkylation).
Signaling Pathways and Workflows
CB1 Receptor Signaling Pathway
This compound, as a CB1 receptor agonist, activates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. indigobiosciences.com [indigobiosciences.com]
The Pharmacological Profile of γ-Carboline Synthetic Cannabinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of synthetic cannabinoids featuring a γ-carboline core. This class of compounds has emerged as a significant area of interest in both forensic and medicinal chemistry due to the potent cannabinoid receptor activity exhibited by some of its members. This document details their binding affinities at cannabinoid receptors 1 (CB1) and 2 (CB2), functional activities related to G-protein activation and β-arrestin recruitment, and the downstream signaling pathways they modulate. Detailed experimental protocols for the characterization of these compounds are provided, alongside visualizations of key signaling and experimental workflows to facilitate a deeper understanding of their complex pharmacology.
Introduction
The γ-carboline scaffold is a tricyclic heterocyclic system that has been incorporated into various psychoactive substances, including synthetic cannabinoid receptor agonists (SCRAs). These compounds have gained attention for their potent interactions with the endocannabinoid system, often exhibiting high affinity and efficacy at the CB1 and CB2 receptors. Understanding the detailed pharmacological profile of this class is crucial for predicting their physiological effects, assessing their therapeutic potential, and understanding their public health implications. This guide aims to provide a consolidated resource for researchers by presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Pharmacological Data
The pharmacological activity of γ-carboline synthetic cannabinoids is primarily defined by their binding affinity and functional potency at the CB1 and CB2 receptors. The following tables summarize the available quantitative data for representative compounds from this class.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of γ-Carboline Derivatives
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Cumyl-CH-MEGACLONE | 1.01 | Data not available | [1] |
| Cumyl-PEGACLONE (SGT-151) | Low nanomolar | Low nanomolar | [2] |
| 5F-Cumyl-PEGACLONE (5F-SGT-151) | Low nanomolar | Low nanomolar | [2] |
Note: "Low nanomolar" indicates that while specific values were not always available in the reviewed literature, the affinity was consistently reported to be in the low nanomolar range.
Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax) of γ-Carboline Derivatives
| Compound | Assay | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Reference |
| This compound | G-protein Activation | 1.22 | 143.4 | Data not available | Data not available | [1] |
| Cumyl-PEGACLONE | β-arrestin2 Recruitment | Sub-nanomolar | High | Data not available | Data not available | |
| mini-Gαi Recruitment | Sub-nanomolar | High | Data not available | Data not available | ||
| 5F-Cumyl-PEGACLONE | β-arrestin2 Recruitment | Sub-nanomolar | High | Data not available | Data not available | |
| mini-Gαi Recruitment | Sub-nanomolar | High | Data not available | Data not available |
Note: Emax values are often expressed relative to a standard full agonist, such as CP55,940.
Signaling Pathways
Activation of cannabinoid receptors by γ-carboline synthetic cannabinoids initiates a cascade of intracellular signaling events. These are primarily mediated through two distinct pathways: G-protein-dependent signaling and β-arrestin-dependent signaling.
G-Protein Dependent Signaling
Upon agonist binding, both CB1 and CB2 receptors, being G-protein coupled receptors (GPCRs), couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate other effectors, including ion channels and various kinases.
β-Arrestin Dependent Signaling
Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes G-protein signaling and promotes receptor internalization but also initiates a separate wave of signaling by acting as a scaffold for various kinases, such as mitogen-activated protein kinases (MAPKs). Some γ-carboline derivatives, like Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE, have been shown to be potent recruiters of β-arrestin.
Experimental Protocols
Accurate characterization of the pharmacological profile of γ-carboline synthetic cannabinoids relies on standardized and robust experimental procedures. The following sections detail the methodologies for key in vitro assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
-
Materials and Reagents:
-
Cell membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]CP55,940.
-
Non-labeled competitor (for non-specific binding): WIN 55,212-2.
-
Test γ-carboline compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test γ-carboline compounds in assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and either assay buffer (for total binding), excess WIN 55,212-2 (for non-specific binding), or the test compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to act as an agonist or antagonist at Gi/o-coupled receptors by quantifying its effect on forskolin-stimulated cAMP production.
-
Materials and Reagents:
-
CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
IBMX (a phosphodiesterase inhibitor).
-
Test γ-carboline compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with IBMX.
-
Add the test γ-carboline compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using the chosen detection kit.
-
Generate dose-response curves to determine the EC50 and Emax values for agonists or IC50 for antagonists.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated cannabinoid receptor, providing a measure of a compound's efficacy in this pathway. A common method is the PathHunter® assay.
-
Materials and Reagents:
-
Cells engineered to co-express the cannabinoid receptor fused to a pro-label and β-arrestin fused to an enzyme acceptor.
-
Test γ-carboline compounds.
-
Assay buffer and detection reagents specific to the assay platform.
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add the test γ-carboline compounds at various concentrations.
-
Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Measure the luminescence to quantify β-arrestin recruitment.
-
Analyze the data to determine EC50 and Emax values.
-
Conclusion
The γ-carboline class of synthetic cannabinoids encompasses compounds with high affinity and potent agonism at both CB1 and CB2 receptors. Their pharmacological profile is characterized by robust activation of G-protein-mediated signaling and, for some members, potent recruitment of β-arrestin. The methodologies outlined in this guide provide a framework for the comprehensive in vitro characterization of these and other novel synthetic cannabinoids. A thorough understanding of their structure-activity relationships and signaling profiles is essential for the fields of drug discovery, toxicology, and public health to anticipate the effects of newly emerging compounds and to explore the potential therapeutic applications of this chemical scaffold. Further research is warranted to fully elucidate the in vivo effects and the potential for biased agonism within this diverse chemical class.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo effects of Cumyl-CH-megaclone
An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Cumyl-CH-megaclone
Introduction
This compound, also known by its street name SGT-270, is a synthetic cannabinoid receptor agonist featuring a distinct γ-carboline-1-one core structure.[1][2] First identified in Hungary in December 2018, this compound belongs to the larger class of new psychoactive substances (NPS) that have emerged on the global drug market.[1][3] Its chemical name is 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1][4] This technical guide provides a comprehensive overview of the currently available scientific data on the in vitro and in vivo effects of this compound, with a focus on its pharmacological activity, metabolic fate, and the experimental methodologies used for its characterization.
In Vitro Effects
The in vitro characterization of this compound has primarily focused on its interaction with the human cannabinoid receptor type 1 (hCB1) and its metabolic profile in human liver microsome models.
Cannabinoid Receptor Pharmacology
This compound is a potent full agonist at the hCB1 receptor.[5][6] Pharmacological studies reveal that it possesses a high binding affinity and efficacy, significantly greater than the well-known synthetic cannabinoid JWH-018.[1][5] Its potent activity at the CB1 receptor is the primary driver of its psychoactive effects.
Table 1: In Vitro Pharmacological Profile of this compound at the hCB1 Receptor
| Parameter | Value | Comparison to JWH-018 |
|---|---|---|
| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher affinity |
| Functional Potency (EC50) | 1.22 nM | - |
| Functional Efficacy (EMAX) | 143.4% | 1.13-fold higher efficacy |
Data sourced from Haschimi et al. (2021).[1]
In Vitro Metabolism
Metabolism studies are crucial for identifying biomarkers to detect consumption. The Phase I metabolism of this compound has been investigated using pooled human liver microsomes (pHLM).[1][6] These studies show that the compound undergoes extensive metabolism, primarily through oxidation.
The primary metabolic reactions involve monohydroxylation at various positions on the molecule.[1] Dihydroxylation and trihydroxylation products have also been identified as specific markers.[7]
Table 2: Major Phase I Metabolites of this compound Identified In Vitro
| Metabolite Type | Description | Significance |
|---|---|---|
| Monohydroxylated Metabolites | Addition of a single hydroxyl (-OH) group. Key identified metabolites include M08, M10, and M13.[1] | Serve as reliable urinary biomarkers for confirming consumption.[1][4] |
| Dihydroxylated Metabolites | Addition of two hydroxyl groups. | Confirmatory urinary markers.[7] |
| Trihydroxylated Metabolites | Addition of three hydroxyl groups. | Confirmatory urinary markers.[7] |
In Vivo Effects
As of this guide's compilation, detailed in vivo studies in controlled animal models, such as those determining pharmacokinetic parameters (e.g., Cmax, Tmax, bioavailability) or characterizing behavioral effects, are not extensively reported in the peer-reviewed literature for this compound.
The majority of available in vivo data comes from the analysis of authentic human urine samples from consumption cases.[1][7] This research has confirmed that the metabolites identified in in vitro pHLM assays, particularly the monohydroxylated products, are present in vivo and serve as effective biomarkers.[1] General studies on synthetic cannabinoids in rodents indicate typical effects including analgesia, hypothermia, and motor inhibition, which are mediated through CB1 receptor activation.[8]
Experimental Protocols
The following protocols are summarized from methodologies described in the cited literature for the characterization of this compound and related synthetic cannabinoids.
hCB1 Receptor Competitive Ligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the hCB1 receptor.
-
Preparation: Stock solutions of this compound are prepared in DMSO and serially diluted to final concentrations (e.g., 10-12 to 10-5 M).[5]
-
Incubation: The assay is performed in a final volume of 200 µL. Each well contains:
-
Controls:
-
Total Binding: Contains all components except the test compound.
-
Non-specific Binding: A high concentration of a known non-labeled CB1 ligand (e.g., 10-5 M CP-55,940) is added to outcompete the radioligand, defining the baseline.[5]
-
-
Analysis: The amount of bound radioactivity is measured, and the data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The Ki is then determined from the IC50 value.
In Vitro Phase I Metabolism Assay (pHLM)
This assay identifies metabolites produced by liver enzymes.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Incubation:
-
Termination: The reaction is stopped by adding ice-cold acetonitrile (B52724) (ACN), which precipitates the proteins.[6][7]
-
Sample Preparation: After quenching, the sample is centrifuged, and the supernatant containing the metabolites is transferred for analysis.[9]
-
Analysis: The generated metabolites are identified and characterized using analytical techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS).[1][7]
Signaling and Metabolic Pathways
Visual representations of key biological and experimental processes provide a clearer understanding of the compound's mechanism and analysis.
Caption: Agonist activation of the CB1 receptor and subsequent signaling cascade.
Caption: Experimental workflow for the in vitro pHLM metabolism assay.
Caption: Primary Phase I metabolic pathway of this compound.
Conclusion
This compound is a highly potent synthetic cannabinoid that acts as a full agonist at the hCB1 receptor.[1][6] In vitro data demonstrates its high affinity and efficacy, which are predictive of significant psychoactive effects.[1] Metabolic studies have successfully identified key hydroxylated metabolites that can be used as reliable biomarkers for detecting its consumption in forensic and clinical settings.[1][7] While comprehensive in vivo pharmacokinetic and behavioral data in animal models remains limited in the public domain, the existing research provides a solid foundation for understanding its fundamental pharmacological and metabolic properties. This information is critical for the scientific, medical, and forensic communities in addressing the challenges posed by the emergence of novel synthetic cannabinoids.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. [논문]The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism and Metabolite Identification of Cumyl-CH-MEGACLONE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Cumyl-CH-MEGACLONE, a potent synthetic cannabinoid with a γ-carboline-1-one core. The document details the key metabolites identified in both in vitro and in vivo studies, the analytical methodologies for their identification, and the underlying pharmacological context of its action.
Introduction to this compound
This compound, scientifically known as 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework. Like other SCRAs, it primarily exerts its effects through the activation of the cannabinoid receptor type 1 (CB1), leading to psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis. However, many synthetic cannabinoids, including this compound, exhibit significantly higher binding affinity and efficacy at the CB1 receptor, which can lead to more intense and unpredictable physiological and psychological effects.[1][2] Understanding the metabolism of this compound is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions.
In Vitro and In Vivo Metabolism
The metabolism of this compound primarily involves Phase I biotransformations, with hydroxylation being the most prominent metabolic pathway. These metabolic processes are essential for the detoxification and elimination of the compound from the body.
In Vitro Metabolism: Pooled Human Liver Microsomes (pHLM)
Studies utilizing pooled human liver microsomes (pHLM) have been instrumental in elucidating the primary metabolic pathways of this compound in a controlled laboratory setting. Incubation of the parent compound with pHLM in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes, generates a range of Phase I metabolites. These in vitro systems allow for the prediction and confirmation of metabolites that are likely to be found in human samples.[2]
In Vivo Metabolism: Human Urine Analysis
Analysis of authentic human urine samples from individuals who have consumed this compound provides a real-world picture of its metabolic fate. In these samples, the parent compound is rarely detected, indicating extensive metabolism. Instead, a variety of metabolites, primarily monohydroxylated and dihydroxylated derivatives, are identified.[3] Enzymatic hydrolysis with β-glucuronidase is a common sample preparation step, suggesting that some metabolites are excreted as glucuronide conjugates (Phase II metabolism).[3]
Key Metabolites and Their Identification
The primary metabolites of this compound are products of monohydroxylation on different parts of the molecule. Three key monohydroxylated metabolites have been identified as reliable urinary markers for the confirmation of this compound consumption.[2]
Table 1: Key Identified Metabolites of this compound
| Metabolite ID | Metabolic Transformation | Location of Modification | Significance |
| M08 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |
| M10 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |
| M13 | Monohydroxylation | Specific position on the molecule | Reliable urinary marker[2] |
Note: Specific quantitative data on the concentrations of these metabolites in urine are not extensively available in the public domain. The identification and significance are based on qualitative and semi-quantitative analyses from forensic toxicology studies.
The following diagram illustrates the primary metabolic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification of this compound metabolites.
In Vitro Metabolism with Pooled Human Liver Microsomes (pHLM)
This protocol describes a typical procedure for the incubation of a synthetic cannabinoid with pHLM to generate Phase I metabolites.
Materials:
-
This compound standard solution (1 mg/mL in methanol (B129727) or acetonitrile)
-
Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, the NADPH-regenerating system, and pHLM. The final protein concentration of pHLM is typically in the range of 0.5-1.0 mg/mL.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound standard solution to a final concentration of, for example, 1-10 µM.
-
Incubate the mixture at 37°C for a specified time, typically ranging from 30 to 60 minutes, with gentle shaking.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis by LC-QToF-MS.
Analysis of Metabolites by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)
This protocol outlines a general method for the analysis of this compound and its metabolites using LC-QToF-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Quadrupole Time-of-Flight (QToF) Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the compounds, hold at the high percentage for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 1-5 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 350-500°C.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire fragmentation data (MS/MS spectra) for metabolite identification.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is often used in MS/MS experiments to generate a rich fragmentation spectrum.
The following diagram illustrates a typical experimental workflow for metabolite identification.
Pharmacological Context: CB1 Receptor Signaling
This compound's potent agonism at the CB1 receptor is the basis of its psychoactive effects. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
Table 2: Pharmacological Profile of this compound at the CB1 Receptor
| Parameter | Value | Comparison | Reference |
| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher than JWH-018 | [2] |
| Functional Potency (EC50) | 1.22 nM | - | [2] |
| Efficacy (EMAX) | 143.4% (relative to basal activity) | 1.13-fold higher than JWH-018 | [2] |
The activation of the CB1 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This is a hallmark of CB1 receptor signaling. Additionally, CB1 receptor activation can modulate various ion channels and other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
The following diagram illustrates the canonical CB1 receptor signaling pathway.
Conclusion
The metabolism of this compound is extensive, with monohydroxylation being a key metabolic pathway. The identification of its metabolites is critical for forensic and clinical toxicology. This guide has provided an in-depth overview of the current knowledge on this compound metabolism, including the identified metabolites, detailed experimental protocols for their detection, and the pharmacological context of its action at the CB1 receptor. Further research is needed to obtain comprehensive quantitative data on the pharmacokinetics of this compound and its metabolites to better understand its full toxicological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
SGT-270 (Cumyl-CH-megaclone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGT-270, also known as Cumyl-CH-megaclone, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the gamma-carboline class. First identified in Europe in late 2018, this compound has garnered significant interest within the scientific community due to its high affinity and efficacy at the human cannabinoid receptor 1 (hCB1). This technical guide provides a comprehensive overview of SGT-270, including its chemical properties, pharmacological profile, and the analytical and experimental methodologies employed in its characterization. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related therapeutic agents.
Chemical and Physical Properties
SGT-270 is chemically identified as 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1][2] Its molecular and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | This compound, SGT-270 | [3][4] |
| Molecular Formula | C27H30N2O | [3] |
| Molecular Weight | 398.5 g/mol | [3] |
| CAS Number | 2813950-07-9 | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Chloroform: 1 mg/ml; Slightly soluble in DMF, DMSO, and Ethanol | [6] |
| UV max (λmax) | 245, 252, 313, 327 nm | [6] |
| Storage Temperature | -20°C | [6] |
Pharmacological Profile at the hCB1 Receptor
This compound is a potent full agonist at the human cannabinoid receptor 1 (hCB1).[7] Its pharmacological activity has been characterized through competitive ligand binding and receptor activation assays, demonstrating significantly higher affinity and efficacy compared to the well-known synthetic cannabinoid JWH-018.[1][8]
| Parameter | Value | Comparison to JWH-018 | Reference(s) |
| Binding Affinity (Ki) | 1.01 nM | 2.5-fold higher | [1][8] |
| Functional Potency (EC50) | 1.22 nM | - | [1][8] |
| Efficacy (EMAX) | 143.4% (above constitutive activity) | 1.13-fold higher | [1][8] |
Experimental Protocols
The characterization of SGT-270 involves a combination of analytical and pharmacological techniques. The following sections detail the methodologies cited in the key literature.
Analytical Characterization
The purified substance has been characterized by means of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS), attenuated total reflection infrared spectroscopy (ATR-FTIR), and nuclear magnetic resonance spectroscopy (NMR).[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: [9]
-
System: Agilent 6890N Network GC system with an Agilent 5973 Network Mass Selective Detector.
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 100°C (hold for 2 minutes).
-
Ramp 1: 20°C/min to 280°C (hold for 3 minutes).
-
Ramp 2: 25°C/min to 315°C (hold for 12 minutes).
-
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35–500.
-
Internal Standard: Tribenzylamine.
Pharmacological Assays
Pharmacological data were obtained through competitive ligand binding and receptor activation assays at the hCB1 receptor.[1]
Competitive Ligand Binding Assay Protocol: [1][7]
-
Objective: To determine the binding affinity (Ki) of this compound for the hCB1 receptor.
-
Methodology: A competitive displacement assay is performed using cell membranes expressing the human CB1 receptor and a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940). The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Receptor Activation Assay (GTPγS Binding Assay) Protocol: [7]
-
Objective: To determine the functional potency (EC50) and efficacy (EMAX) of this compound as a CB1 receptor agonist.
-
Methodology: This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Cell membranes expressing the hCB1 receptor are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS. Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS. The amount of bound radioactivity is quantified to generate a dose-response curve, from which the EC50 and EMAX values are calculated.
Metabolism
In vivo and in vitro studies have been conducted to elucidate the phase I metabolism of this compound.[10] The primary metabolic pathways involve hydroxylation.
In Vitro Metabolism Assay (pooled Human Liver Microsomes - pHLM): [10]
-
Objective: To identify the phase I metabolites of this compound.
-
Methodology:
-
A solution of this compound (e.g., 1 mg/mL in acetonitrile) is added to a reaction mixture.
-
The reaction mixture contains pooled human liver microsomes (pHLM), an NADPH-regenerating system (Solution A and Solution B), and a phosphate (B84403) buffer (pH 7.4).
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
-
The resulting metabolites are analyzed using LC-QToF-MS.[7]
-
-
Key Findings: Investigation of phase-I biotransformation led to the identification of three monohydroxylated metabolites as reliable urinary markers for consumption.[1]
Visualizations
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by synthetic cannabinoid receptor agonists like SGT-270 at the CB1 receptor.
Caption: CB1 receptor signaling pathway activated by SGT-270.
Experimental Workflow for Pharmacological Characterization
The logical flow of experiments to determine the pharmacological profile of a novel synthetic cannabinoid is depicted below.
Caption: Workflow for pharmacological characterization of SGT-270.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C27H30N2O | CID 155884822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. researchgate.net [researchgate.net]
- 9. policija.si [policija.si]
- 10. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
Cumyl-CH-MEGACLONE: A Technical Review of the Research Literature
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-MEGACLONE (SGT-270) is a synthetic cannabinoid receptor agonist with a distinctive γ-carboline core structure.[1] First identified in Hungary in December 2018, it has emerged as a potent psychoactive substance.[1] This technical guide provides a comprehensive review of the existing research literature on this compound, focusing on its pharmacological profile, experimental methodologies for its characterization, and the known signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and forensic analysis.
Pharmacological Profile
This compound is a potent agonist of the human cannabinoid receptor 1 (hCB1), exhibiting high binding affinity and efficacy.[2][3] Its pharmacological activity has been primarily characterized at the hCB1 receptor, with a notable lack of data regarding its interaction with the cannabinoid receptor 2 (CB2).
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the interaction of this compound with the hCB1 receptor, as reported in the scientific literature. For comparative purposes, data for the well-characterized synthetic cannabinoid JWH-018 is also included.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | hCB1 | Ki (nM) | 1.01 | [2][3] |
| EC50 (nM) | 1.22 | [2][3] | ||
| Emax (%) | 143.4 | [2][3] | ||
| JWH-018 | hCB1 | Ki (nM) | ~2.5 (calculated from reported data) | [2][3] |
| Emax (%) | ~127 (calculated from reported data) | [2][3] |
Note: Ki represents the inhibition constant, indicating binding affinity. EC50 is the half-maximal effective concentration, indicating potency. Emax represents the maximum efficacy of the compound relative to the constitutive activity of the receptor.
Experimental Protocols
The characterization of this compound's pharmacological activity has been achieved through established in vitro assays. The following sections detail the general methodologies employed in these key experiments.
Competitive Ligand Binding Assay
This assay is utilized to determine the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the hCB1 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the hCB1 receptor are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]SR141716A) and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Receptor Activation Assay
This assay is employed to determine the potency (EC50) and efficacy (Emax) of a compound as a receptor agonist.
Objective: To measure the functional response of cells expressing the hCB1 receptor upon exposure to this compound.
General Protocol (e.g., using a cAMP inhibition assay):
-
Cell Culture: Cells expressing the hCB1 receptor are cultured and seeded in assay plates.
-
Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: The cells are incubated to allow for receptor activation and subsequent modulation of cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined. The Emax is calculated as the maximal response induced by the compound relative to a standard agonist or the basal activity.
Signaling Pathways
As a potent CB1 receptor agonist, this compound is presumed to activate the canonical signaling pathways associated with this G-protein coupled receptor (GPCR). The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).
CB1 Receptor Signaling Cascade
The activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events.
Caption: General signaling pathway of the CB1 receptor upon agonist binding.
Experimental Workflow for Pharmacological Characterization
The process of characterizing a novel synthetic cannabinoid like this compound involves a series of interconnected experimental stages.
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Discussion and Future Directions
The available research literature robustly establishes this compound as a high-potency, full agonist at the hCB1 receptor. Its pharmacological profile suggests a significant potential for producing strong psychoactive effects, consistent with its classification as a new psychoactive substance.
A critical gap in the current understanding of this compound is the lack of data on its activity at the CB2 receptor. Given that many synthetic cannabinoids exhibit activity at both CB1 and CB2 receptors, future research should prioritize the characterization of its binding affinity and functional activity at the CB2 receptor. This will provide a more complete picture of its overall pharmacological profile and potential immunomodulatory effects.
Furthermore, while the general signaling pathways of CB1 receptor activation are well-established, specific investigations into the downstream effects of this compound are warranted. Studies focusing on its influence on specific signaling cascades, such as the MAPK/ERK pathway and various ion channels, would provide a more nuanced understanding of its molecular mechanisms of action.
Conclusion
This compound is a potent synthetic cannabinoid with well-defined agonist properties at the hCB1 receptor. This technical guide has summarized the key quantitative data, outlined the experimental methodologies for its characterization, and visualized the presumed signaling pathways. The identified gaps in the research literature, particularly the absence of CB2 receptor data and detailed downstream signaling studies, highlight important avenues for future investigation. A comprehensive understanding of the pharmacology of this compound is crucial for informing public health, forensic science, and the development of potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Cumyl-CH-megaclone in Human Plasma
Abstract
This application note describes a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cumyl-CH-megaclone in human plasma. This compound is a potent synthetic cannabinoid that poses a significant challenge for forensic and clinical toxicology laboratories. The described method utilizes a simple protein precipitation extraction procedure followed by a rapid and sensitive LC-MS/MS analysis, providing a robust and reliable tool for researchers, scientists, and drug development professionals. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.
Introduction
This compound is a synthetic cannabinoid receptor agonist belonging to the gamma-carbolinone class of novel psychoactive substances (NPS). Its high potency and potential for adverse health effects necessitate the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. LC-MS/MS has become the gold standard for the analysis of synthetic cannabinoids due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a comprehensive protocol for the validation of an LC-MS/MS method for this compound in human plasma, a common matrix in toxicological screening.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (internal standard, IS) (≥98% purity)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
All other chemicals and reagents were of analytical grade.
Instrumentation
An LC-MS/MS system equipped with a binary pump, a thermostatted autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 399.2 | 119.1 | 50 | 35 |
| This compound | 399.2 | 279.2 | 50 | 25 |
| This compound-d4 (IS) | 403.2 | 123.1 | 50 | 35 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% acetonitrile in water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method was validated for linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.
Linearity and Sensitivity
The linearity of the method was assessed by analyzing calibration standards at eight different concentrations ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Table 1: Linearity and Sensitivity Data
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | < 10% | ± 15% | < 10% | ± 15% |
| Medium | 5 | < 10% | ± 15% | < 10% | ± 15% |
| High | 80 | < 10% | ± 15% | < 10% | ± 15% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were determined at the same three QC levels. Recovery was calculated by comparing the peak areas of the analyte in extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions.
Table 3: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 95% | 90 - 110% |
| Medium | 5 | 85 - 95% | 90 - 110% |
| High | 80 | 85 - 95% | 90 - 110% |
Stability
The stability of this compound in human plasma was evaluated under various conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles.
Table 4: Stability Data
| Stability Condition | Duration | Result |
| Short-term (Room Temperature) | 24 hours | Stable |
| Long-term (-20 °C) | 30 days | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and this compound-d4 and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to obtain working standard solutions for calibration curve and QC sample preparation.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with methanol to a final concentration of 100 ng/mL.
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at concentrations of 0.3 ng/mL (Low QC), 5 ng/mL (Medium QC), and 80 ng/mL (High QC).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified signaling pathway of synthetic cannabinoids like this compound.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of this compound in human plasma. The method is suitable for use in forensic and clinical toxicology, as well as for research purposes in the field of novel psychoactive substances. The simple sample preparation and rapid analysis time make it a practical tool for high-throughput laboratories.
Quantitative Analysis of Cumyl-CH-megaclone in Plasma and Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone (SGT-270) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the gamma-carboline class.[1] Its emergence on the new psychoactive substances (NPS) market necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological matrices.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established protocols for the analysis of other synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies.
Principle and Methodology
The quantitative analysis of this compound in plasma and urine is best achieved by LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the accurate measurement of low concentrations of the parent compound and its metabolites. The general workflow involves sample preparation to isolate the analytes from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Analytes of Interest
-
Parent Compound: this compound
-
Metabolites: Monohydroxylated metabolites are the primary targets for urine analysis, as they are reliable markers of consumption.[2][3][4]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma
This protocol details a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis, a common and effective method for extracting synthetic cannabinoids from blood or plasma.[2][3][5]
1. Materials and Reagents
-
This compound certified reference material
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar synthetic cannabinoid (e.g., JWH-018-d9).
-
HPLC-grade acetonitrile, methanol (B129727), and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium (B1175870) formate
-
Human plasma (drug-free)
-
Calibrators and quality control (QC) samples prepared in drug-free plasma.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting from 40% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for this compound and the IS need to be determined by direct infusion of the standards.
-
4. Method Validation
The method should be validated according to established guidelines for bioanalytical method validation.[6][7][8][9][10] Key parameters to evaluate include:
-
Linearity: A calibration curve should be established over the expected concentration range (e.g., 0.1 - 50 ng/mL).[4]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified. For similar synthetic cannabinoids, LOQs in plasma are typically in the range of 0.1 to 1 ng/mL.[2][3][4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[2][3]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.[4]
-
Recovery: The efficiency of the extraction process.[4]
-
Stability: Analyte stability under various storage and handling conditions.
Protocol 2: Quantitative Analysis of this compound Metabolites in Human Urine
This protocol utilizes enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[11][12]
1. Materials and Reagents
-
Reference standards for this compound and its hydroxylated metabolites.
-
Internal Standard (IS): Deuterated analogs of the metabolites or a suitable structural analog.
-
β-glucuronidase from E. coli.
-
Phosphate (B84403) buffer (pH 6.8).
-
SPE cartridges (e.g., mixed-mode cation exchange).
-
HPLC-grade methanol, acetonitrile, and ethyl acetate (B1210297).
-
Formic acid and ammonium hydroxide.
-
Human urine (drug-free).
-
Calibrators and QC samples prepared in drug-free urine.
2. Sample Preparation (Enzymatic Hydrolysis and SPE)
-
To 500 µL of urine sample, calibrator, or QC in a glass tube, add 250 µL of phosphate buffer and 20 µL of β-glucuronidase solution.
-
Add 10 µL of the IS working solution.
-
Incubate at 50°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a mixture of ethyl acetate and methanol (e.g., 80:20) containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative)
The LC-MS/MS conditions would be similar to those for plasma analysis, with potential adjustments to the gradient to ensure separation of the parent compound from its more polar metabolites. MRM transitions will need to be optimized for each metabolite.
4. Method Validation
Similar validation parameters as for the plasma method should be assessed. For urine analysis, it is also important to evaluate the efficiency of the hydrolysis step. LOQs for synthetic cannabinoid metabolites in urine are typically in the range of 0.1 to 5 ng/mL.[2][3]
Data Presentation
Table 1: Illustrative LC-MS/MS and Validation Parameters for Quantitative Analysis of this compound
| Parameter | Plasma | Urine |
| Sample Volume | 100 µL | 500 µL |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Enzymatic Hydrolysis + Solid-Phase Extraction (SPE) |
| Internal Standard | Deuterated this compound | Deuterated this compound Metabolite |
| LC Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Ionization Mode | ESI Positive | ESI Positive |
| Linear Range | 0.1 - 50 ng/mL | 0.1 - 100 ng/mL |
| LOQ | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy | 85-115% | 85-115% |
| Precision (CV%) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
Note: The values presented in this table are illustrative and based on typical performance for similar synthetic cannabinoid assays.[2][3][4] Method-specific validation is required.
Visualization of Experimental Workflows
Caption: Workflow for the quantitative analysis of this compound in plasma.
Caption: Workflow for the quantitative analysis of this compound metabolites in urine.
Signaling Pathways
While a detailed signaling pathway for this compound is not the focus of this quantitative analysis protocol, it is important to note that as a synthetic cannabinoid receptor agonist, it primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: Simplified signaling pathway of synthetic cannabinoid receptor agonists.
References
- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 3. scielo.org.za [scielo.org.za]
- 4. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. asms.org [asms.org]
- 9. jchps.com [jchps.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols: Cumyl-CH-megaclone in vitro CB1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone is a synthetic cannabinoid receptor agonist that has been identified as a potent ligand for the human cannabinoid receptor type 1 (CB1).[1] Understanding the binding characteristics of novel compounds like this compound to the CB1 receptor is a critical step in drug discovery and pharmacological research. This document provides a detailed protocol for an in vitro competitive radioligand binding assay to determine the binding affinity of this compound for the human CB1 receptor.
The CB1 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and is the main target of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).[2][3] In vitro binding assays are fundamental tools to quantify the interaction between a ligand and its receptor. The protocol described here is a competitive binding assay, where the test compound (this compound) competes with a radiolabeled ligand for binding to the CB1 receptor.
Data Presentation
The binding affinity of this compound for the human CB1 receptor has been determined to be in the low nanomolar range, indicating a high affinity. For comparison, the binding affinity of a commonly used synthetic cannabinoid, JWH-018, is also presented.
| Compound | Ki (nM) for human CB1 Receptor |
| This compound | 1.01[1] |
| JWH-018 | 2.53 (calculated from 2.5-fold lower affinity than this compound)[1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the CB1 receptor binding affinity of this compound.
Materials and Reagents
-
Cell Membranes: Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP-55,940 (a potent synthetic cannabinoid agonist).
-
Test Compound: this compound.
-
Reference Compound: JWH-018.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Non-specific Binding (NSB) Ligand: A high concentration of a non-radiolabeled CB1 receptor agonist or antagonist (e.g., 10 µM CP-55,940 or SR141716A).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the in vitro CB1 receptor binding assay.
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of this compound and the reference compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well microplate.
-
Total Binding (TB): Add assay buffer, [³H]CP-55,940, and cell membranes.
-
Non-specific Binding (NSB): Add assay buffer, [³H]CP-55,940, the NSB ligand, and cell membranes.
-
Test Compound Wells: Add assay buffer, [³H]CP-55,940, the desired concentration of this compound, and cell membranes.
-
The final concentration of [³H]CP-55,940 should be close to its Kd value for the CB1 receptor. The concentration of cell membranes should be optimized to ensure a sufficient signal-to-noise ratio.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate Competition Curves:
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound (this compound).
-
-
Determine IC50 and Ki:
-
From the competition curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway and Mechanism
Competitive Binding at the CB1 Receptor
This compound acts as an agonist at the CB1 receptor. In this competitive binding assay, this compound and the radiolabeled agonist ([³H]CP-55,940) compete for the same binding site on the CB1 receptor. The amount of radioligand bound to the receptor is inversely proportional to the concentration of this compound present.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cumyl-CH-megaclone for the Investigation of CB1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone (SGT-270) is a potent synthetic cannabinoid receptor agonist belonging to the gamma-carboline class.[1] Its high affinity and efficacy at the human cannabinoid receptor 1 (CB1) make it a valuable research tool for elucidating the intricate signaling pathways governed by this receptor.[2][3] The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including pain perception, appetite, and memory.[4] Understanding the interaction of novel ligands like this compound with the CB1 receptor is paramount for advancing our knowledge of endocannabinoid system function and for the development of novel therapeutics.
These application notes provide a comprehensive guide for utilizing this compound to study CB1 receptor signaling, including detailed experimental protocols and data presentation for key in vitro assays.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound at the human CB1 (hCB1) receptor, facilitating comparison with the well-characterized synthetic cannabinoid, JWH-018.
Table 1: Comparative Binding Affinity and Functional Potency of this compound and JWH-018 at the hCB1 Receptor.
| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |
| This compound | 1.01[2][5] | 1.22[2][5] |
| JWH-018 | ~2.53 (calculated)[2][5] | - |
Note: The Ki value for JWH-018 was calculated based on the reported 2.5-fold higher affinity of this compound.[2][5]
Table 2: Efficacy of this compound and JWH-018 at the hCB1 Receptor.
| Compound | Maximum Efficacy (EMAX) [% above basal] |
| This compound | 143.4[2][5] |
| JWH-018 | ~126.9 (calculated)[2][5] |
Note: The EMAX value for JWH-018 was calculated based on the reported 1.13-fold higher efficacy of this compound.[2][5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GC-MS Protocol for the Detection of Cumyl-CH-megaclone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone (5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) is a potent synthetic cannabinoid receptor agonist that has emerged as a novel psychoactive substance (NPS).[1][2] Its detection and quantification in various matrices are crucial for forensic toxicology, clinical analysis, and drug development research. This document provides a detailed protocol for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable analytical technique for the analysis of volatile and semi-volatile compounds.
Experimental Protocol
This protocol is based on established methods for the analysis of synthetic cannabinoids and specific analytical data published by forensic science institutions.[3]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following is a general guideline for the extraction of this compound from a solid matrix (e.g., herbal material).
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
GC vials with inserts
Procedure:
-
Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any solid material.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been shown to be effective for the separation and detection of this compound.[3]
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890N Network GC system or equivalent |
| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 100 °C, hold for 2 minutes, ramp at 20 °C/min to 280 °C, hold for 3 minutes, then ramp at 25 °C/min to 315 °C, and hold for 12 minutes.[3] |
| Mass Spectrometer | Agilent 5973 Network Mass Selective Detector or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35 - 500 amu |
| Solvent Delay | 3 minutes |
Data Analysis
Retention Time:
Under the specified chromatographic conditions, the expected retention time for this compound is approximately 19.44 minutes .[3]
Mass Spectrum:
The mass spectrum of this compound is characterized by a specific fragmentation pattern. While a molecular ion may not always be prominent in EI-MS, characteristic fragment ions are used for identification. The molecular formula of this compound is C₂₇H₃₀N₂O, with a molecular weight of 398.5 g/mol .[4]
Key Fragment Ions (m/z):
Based on the analysis of the mass spectrum provided by forensic laboratories and the known fragmentation patterns of cumyl-type synthetic cannabinoids, the following are the major fragment ions for this compound[3][5][6]:
-
m/z 398 (M+) : Molecular ion (may be of low abundance).
-
m/z 280 : Likely represents the loss of the cumyl group (C₉H₁₁).
-
m/z 197 : A significant fragment, its exact structure requires further elucidation but is a key identifier.
-
m/z 155 : Another characteristic fragment ion.
-
m/z 91 : Likely corresponds to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment from the cumyl moiety.
Quantitative Data
Currently, there is no published, peer-reviewed quantitative data (LOD, LOQ, recovery, etc.) specifically for this compound using a validated GC-MS method. However, data from a validated GC-MS/MS method for the structurally similar synthetic cannabinoid, 5F-CUMYL-PICA , can provide a useful reference for expected performance characteristics.
Table 1: Quantitative Data for the Analogous Compound 5F-CUMYL-PICA [3]
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.5 |
| Recovery (%) | |
| Solid-Phase Extraction (SPE) | 91.40 |
| Precision (%RSD) | |
| Intra-assay | 4.6 - 7.7 |
| Inter-assay | 6.4 - 8.3 |
Note: This data is for 5F-CUMYL-PICA and should be used as an estimation. Method validation for this compound is required to establish specific performance characteristics.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for GC-MS detection of this compound.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
- 1. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cumyl-CH-megaclone Powder
Disclaimer: Cumyl-CH-megaclone is a potent synthetic cannabinoid intended for research and forensic applications only.[1] It is not for human or veterinary use. All handling and experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.
Physical and Chemical Properties
This compound is a synthetic cannabinoid featuring a γ-carboline-1-one core structure.[2] Its properties are summarized below.
| Property | Value | Reference |
| Formal Name | 5-(cyclohexylmethyl)-2,5-dihydro-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one | [1] |
| CAS Number | 2813950-07-9 | [1] |
| Molecular Formula | C₂₇H₃₀N₂O | [1] |
| Formula Weight | 398.5 g/mol | [1] |
| Solubility | Chloroform: ~1 mg/mLDMF: Slightly SolubleDMSO: Slightly SolubleEthanol (B145695): Slightly Soluble | [1] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound powder. Stability studies on various synthetic cannabinoids have shown that frozen storage is the most effective method for preserving the compounds over time.
| Parameter | Recommendation | Rationale / Notes |
| Powder Storage | Store at -20°C in a tightly sealed container. | Supplier data indicates stability for ≥ 5 years under these conditions.[1] Studies on other synthetic cannabinoids confirm that frozen conditions are optimal for long-term stability.[3][4] |
| Solution Storage | Aliquot stock solutions into single-use vials and store at -20°C or -80°C. Minimize freeze-thaw cycles. | Stock solutions of cannabinoids in organic solvents like methanol (B129727) or ethanol should be stored at -20°C.[5] Repeated freeze-thaw cycles can lead to degradation. |
| Shipping | Shipped at ambient temperature. | The compound is stable for the duration of shipping at room temperature. Upon receipt, it should be stored at the recommended -20°C.[1] |
Handling and Safety Precautions
As a potent psychoactive substance with unknown toxicological properties, this compound must be handled with extreme caution. The following are general safety guidelines derived from protocols for handling similar potent compounds.[6][7]
-
Engineering Controls: All work with this compound powder, including weighing and stock solution preparation, must be performed in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A dedicated lab coat should be worn. Disposable gowns are recommended for handling larger quantities.
-
-
Hygiene: Avoid all direct contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
-
In all cases of exposure, seek immediate medical attention.
-
Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro biological assays. Adjust the solvent and concentration as required by the specific experimental design.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Workflow:
Caption: Workflow for preparing a stock solution of this compound.
Procedure:
-
Preparation: Put on all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully add the desired amount of this compound powder (e.g., ~1 mg). Record the exact weight.
-
Calculation: Calculate the volume of DMSO required to achieve the target concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Molarity (mol/L))
-
Example for 1.0 mg at 10 mM: Volume (L) = 0.001 g / (398.5 g/mol × 0.010 mol/L) = 0.000251 L = 251 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the powder. Cap the vial securely.
-
Mixing: Vortex the vial thoroughly. If necessary, use a bath sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid contamination and multiple freeze-thaw cycles. Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C.
Experimental Protocols
This compound is a potent agonist of the human cannabinoid receptor 1 (hCB1).[2] A fundamental experiment is the in vitro competitive radioligand binding assay to determine the compound's binding affinity (Ki) for the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the hCB1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing hCB1 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific Control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
Hardware: 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation fluid.
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound stock solution in assay buffer to cover a wide concentration range (e.g., from 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM WIN-55,212-2, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach binding equilibrium.[8]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from all other values.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Decontamination and Waste Disposal
Decontamination:
-
For surfaces contaminated with this compound powder, carefully wipe with a damp cloth to avoid aerosolizing the powder, followed by cleaning with an appropriate organic solvent such as methanol or ethanol.[9]
-
All contaminated disposable materials (e.g., gloves, wipes, pipette tips) should be collected in a dedicated, sealed waste bag.
Waste Disposal:
-
All waste containing this compound (pure compound, solutions, contaminated materials) must be treated as hazardous chemical waste.
-
Disposal must follow all local, state, and federal regulations for controlled substances and chemical waste.
-
Consider using a chemical deactivation product (e.g., containing activated carbon) to render the compound non-retrievable before final disposal.[10]
-
Alternatively, waste can be incinerated by a licensed hazardous waste disposal service.[11] Do not dispose of this compound down the drain.
Signaling Pathway
This compound is an agonist for cannabinoid receptors (CB1 and CB2), which are Class A G-protein coupled receptors (GPCRs). The primary signaling cascade for the CB1 receptor involves coupling to the inhibitory G-protein, Gi/o.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shareok.org [shareok.org]
- 4. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8846409B2 - Methods of preparing cannabinoids from plant material - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. danielshealth.com [danielshealth.com]
- 11. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
Application Notes and Protocols for Cumyl-CH-megaclone in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone is a potent synthetic cannabinoid receptor agonist that interacts primarily with the cannabinoid type 1 (CB1) receptor. As a full agonist, it demonstrates high binding affinity and efficacy, making it a valuable tool for studying the endocannabinoid system and for the development of novel therapeutics. These application notes provide detailed protocols for the preparation of this compound solutions and its characterization in common cell-based functional assays.
Pharmacological Profile of this compound
This compound has been characterized as a high-affinity full agonist at the human CB1 receptor (hCB1). Its pharmacological parameters, in comparison to the well-characterized synthetic cannabinoid JWH-018, are summarized below.
| Compound | Binding Affinity (Ki) at hCB1 (nM) | Potency (EC50) at hCB1 (nM) | Efficacy (EMAX) at hCB1 (%) |
| This compound | 1.01 | 1.22 | 143.4 |
| JWH-018 | ~2.53 | ~1.38 | ~127.0 |
| Data sourced from Haschimi, et al. (2021). EMAX is expressed as a percentage of the constitutive activity of the receptor.[1] |
Solution Preparation for Cell Culture Assays
Synthetic cannabinoids like this compound are highly lipophilic and have low aqueous solubility. Therefore, proper preparation of stock solutions and working dilutions is critical for obtaining reliable and reproducible results in cell-based assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium or assay buffer
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 412.57 g/mol , weigh out 4.13 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder to achieve a 10 mM concentration. Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Dilutions:
Prepare serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations. From these intermediate stocks, further dilute into the final cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled cannabinoid ligand.
Materials:
-
Cell membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 0.1 nM to 10 µM).
-
Dilute [³H]CP-55,940 in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the cell membrane preparation.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of CB1 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Cell culture medium and supplements.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
Protocol:
-
Cell Seeding: Seed the CB1-expressing cells into 96- or 384-well plates and culture until they reach the desired confluency.
-
Cell Treatment:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values for the inhibition of forskolin-stimulated cAMP accumulation.
-
Caption: CB1 receptor signaling pathway leading to cAMP inhibition.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated CB1 receptor, an important event in G protein-coupled receptor (GPCR) desensitization and signaling.
Materials:
-
Cells engineered to co-express the CB1 receptor and a tagged β-arrestin (e.g., using enzyme fragment complementation, BRET, or FRET technology).
-
Assay-specific substrate or reagents for signal detection.
Protocol:
-
Cell Seeding: Seed the engineered cells in the appropriate assay plates (e.g., white-walled plates for luminescence assays).
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for the recommended time (typically 60-120 minutes) at 37°C or room temperature, as specified by the assay manufacturer.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Emax values from the resulting dose-response curve.
-
Caption: General workflow for a β-arrestin recruitment assay.
Expected Outcomes
As a potent, full CB1 receptor agonist, this compound is expected to:
-
Binding Assay: Exhibit a low nanomolar Ki value, indicating high affinity for the CB1 receptor.
-
cAMP Assay: Potently inhibit forskolin-stimulated cAMP production with a low nanomolar EC₅₀ value and demonstrate high efficacy (a large decrease in the cAMP signal).
-
β-Arrestin Assay: Induce a robust recruitment of β-arrestin to the CB1 receptor, with a potent EC₅₀ value, characteristic of a full agonist.
These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize these methods for their specific cell lines and assay conditions to ensure the highest quality data.
References
Application Notes and Protocols for In Vivo Administration of Cumyl-CH-megaclone in Rodents
Disclaimer: No specific in vivo administration protocols for Cumyl-CH-megaclone in rodents have been published in the peer-reviewed scientific literature to date. The following application notes and protocols are based on established methodologies for structurally similar synthetic cannabinoid receptor agonists (SCRAs) and general principles of in vivo pharmacology in rodents. Researchers should consider this a representative guide and perform dose-ranging studies to determine the optimal experimental parameters for their specific research questions.
Introduction
This compound is a potent synthetic cannabinoid with a γ-carboline-1-one core structure. It acts as a full agonist at the human cannabinoid receptor 1 (hCB1) with high binding affinity (Ki = 1.01 nM) and efficacy (Emax = 143.4%).[1][2][3][4] Due to its high potency, careful consideration of dosage and administration is crucial for in vivo studies in rodents. These notes provide a framework for researchers to develop and implement in vivo administration protocols for this compound.
Data Presentation: Pharmacological Properties
A clear understanding of the in vitro pharmacological profile of this compound is essential for designing in vivo experiments.
| Parameter | Value | Reference Compound (JWH-018) | Source |
| Binding Affinity (Ki) at hCB1 | 1.01 nM | 2.5-fold lower affinity | [1][2][3] |
| Potency (EC50) at hCB1 | 1.22 nM | Not specified | [1][2][3] |
| Efficacy (Emax) at hCB1 | 143.4% | 1.13-fold lower efficacy | [1][2][3] |
Experimental Protocols
The following protocols are generalized based on studies with other cumyl-derivative synthetic cannabinoids, such as CUMYL-PICA and 5F-CUMYL-PICA.[5]
Vehicle Preparation
The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound while minimizing toxicity. This compound is a lipophilic compound.
Recommended Vehicle: A mixture of ethanol (B145695), Kolliphor® EL (formerly Cremophor® EL), and saline (EKS).
Protocol:
-
Dissolve the desired amount of this compound in 100% ethanol. The volume of ethanol should be kept to a minimum.
-
Add an equal volume of Kolliphor® EL to the ethanol/Cumyl-CH-megaclone solution and vortex thoroughly.
-
Add sterile 0.9% saline to the mixture to achieve the final desired concentration. A common final vehicle composition is 1:1:18 (Ethanol:Kolliphor® EL:Saline).
-
Vortex the final solution extensively to ensure a homogenous emulsion.
-
Prepare a vehicle control solution using the same procedure but without the addition of this compound.
Administration Route
The route of administration will influence the pharmacokinetics of the compound.
-
Intraperitoneal (i.p.) Injection: This is a common and relatively straightforward method for systemic administration in rodents. It generally leads to rapid absorption.
-
Subcutaneous (s.c.) Injection: This route typically results in slower and more sustained absorption compared to i.p. injection.
-
Oral Gavage (p.o.): This method is used for oral administration but may result in lower bioavailability due to first-pass metabolism.
-
Inhalation/Aerosol Exposure: This route mimics a common route of human self-administration for synthetic cannabinoids and leads to very rapid absorption.[6]
Protocol for Intraperitoneal (i.p.) Injection:
-
Accurately weigh the rodent to determine the correct injection volume. The injection volume for mice is typically 10 ml/kg.[7]
-
Draw the appropriate volume of the this compound solution or vehicle control into a sterile syringe with a 25-27 gauge needle.
-
Gently restrain the rodent, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Dosage Selection
Due to the high potency of this compound, initial doses should be low. A dose-ranging study is essential to determine the desired pharmacological effect without inducing severe toxicity. Based on studies with similar compounds like CUMYL-PICA, an initial dose range to explore could be 0.1 mg/kg to 3 mg/kg.[5]
Example Dose-Ranging Study Design:
-
Groups:
-
Vehicle Control
-
0.1 mg/kg this compound
-
0.3 mg/kg this compound
-
1.0 mg/kg this compound
-
3.0 mg/kg this compound
-
-
Animals: Assign a sufficient number of animals per group (e.g., n=6-8) to achieve statistical power.
-
Endpoints: Monitor for characteristic cannabinoid effects such as hypothermia, catalepsy, analgesia, and changes in locomotor activity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of this compound in rodents.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. [논문]The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core [scienceon.kisti.re.kr]
- 3. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization, and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-one Core. | Semantic Scholar [semanticscholar.org]
- 5. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do You Feel It Now? Route of Administration and Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects of Synthetic Cannabinoids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ww2.uthscsa.edu [ww2.uthscsa.edu]
Detecting Cumyl-CH-megaclone metabolites in urine samples
Application Notes & Protocols
Topic: Detecting Cumyl-CH-megaclone Metabolites in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent synthetic cannabinoid receptor agonist belonging to the γ-carboline-1-one class of novel psychoactive substances (NPS).[1][2] First identified in Europe, this compound poses a significant challenge to forensic and clinical toxicology laboratories due to its high potency and constantly evolving chemical structures designed to circumvent existing drug legislation.[1][3] Accurate and reliable detection of its metabolites in urine is crucial for confirming consumption and understanding its metabolic fate in humans. These application notes provide a detailed protocol for the identification of this compound phase-I metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary biotransformations of this compound involve monohydroxylation, and the resulting metabolites serve as reliable biomarkers for detection.[1][2][4]
Metabolic Pathway of this compound
This compound undergoes phase-I metabolism primarily through oxidation, leading to the formation of several hydroxylated metabolites. The main urinary biomarkers for confirming the consumption of this compound are its monohydroxylated metabolites.[1][2][4]
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I metabolism of the recently emerged synthetic cannabinoid CUMYL-PEGACLONE and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of Cumyl-CH-megaclone in Neuropharmacological Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumyl-CH-megaclone (SGT-270) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the γ-carboline class.[1] First identified in Hungary in December 2018, it has emerged as a potent psychoactive substance.[1][2] Understanding its neuropharmacological profile is crucial for both forensic and therapeutic research. This document provides detailed application notes and protocols for the investigation of this compound in neuropharmacological studies, with a focus on its interaction with the human cannabinoid receptor 1 (hCB1).
Mechanism of Action
This compound acts as a potent agonist at the hCB1 receptor.[2][3] The hCB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the modulation of neurotransmitter release. This signaling is primarily mediated through the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Signaling Pathway of hCB1 Receptor Activation
Caption: Signaling pathway of this compound-mediated hCB1 receptor activation.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound in comparison to the well-characterized synthetic cannabinoid JWH-018.
| Compound | hCB1 Binding Affinity (Ki, nM) | hCB1 Potency (EC50, nM) | hCB1 Efficacy (Emax, %) | Reference |
| This compound | 1.01 | 1.22 | 143.4 | [2][3] |
| JWH-018 | ~2.5 (calculated) | Not Reported | 126.9 (relative) | [2][3] |
Note: The Ki for JWH-018 was calculated based on the reported 2.5-fold higher affinity of this compound. Efficacy is reported relative to the constitutive activity of the receptor.
Experimental Protocols
Competitive Ligand Binding Assay for hCB1 Receptor
This protocol determines the binding affinity (Ki) of this compound for the hCB1 receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for the competitive ligand binding assay.
Materials:
-
Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells)
-
[3H]CP-55,940 (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled CP-55,940 (for non-specific binding) or this compound dilution.
-
50 µL of [3H]CP-55,940 (final concentration ~0.5-1.0 nM).
-
100 µL of hCB1 receptor membrane preparation (5-20 µg of protein per well).
-
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition curve and then determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Receptor Activation Assay (cAMP Accumulation Assay)
This protocol measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the hCB1 receptor.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HEK293 or CHO cells stably expressing the hCB1 receptor
-
Cell culture medium and supplements
-
Forskolin
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed the hCB1-expressing cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells, followed by the addition of forskolin (final concentration typically 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Generate a dose-response curve and calculate the half-maximal effective concentration (EC50) and the maximum effect (Emax).
In Vivo Neuropharmacological Studies (Extrapolated)
To date, no specific in vivo behavioral or neuropharmacological studies on this compound have been published in the peer-reviewed literature. However, based on its potent in vitro activity as a full agonist at the hCB1 receptor, its in vivo effects are expected to be similar to other potent synthetic cannabinoids.
Studies on structurally related compounds, such as 5F-Cumyl-PEGACLONE, and other SCRAs have demonstrated a range of in vivo effects in animal models, including:
-
Cannabinoid Tetrad Effects: Hypothermia, catalepsy, analgesia, and locomotor suppression.
-
Behavioral Effects: Alterations in motor activity, sensorimotor responses, and memory function.
-
Adverse Effects: At higher doses, synthetic cannabinoids can induce convulsions and other toxic effects.
It is important to note that these are extrapolated potential effects , and dedicated in vivo studies are required to definitively characterize the neuropharmacological profile of this compound.
Conclusion
This compound is a potent synthetic cannabinoid with high affinity and efficacy at the hCB1 receptor. The provided protocols for in vitro binding and functional assays offer a robust framework for its characterization in neuropharmacological research. While in vivo data for this compound is currently lacking, its potent in vitro profile suggests it will elicit significant cannabinoid-like effects in vivo. Further research is necessary to fully elucidate its in vivo pharmacology and toxicological profile.
References
- 1. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: inhalation versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac effects of 5F-Cumyl-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cumyl-CH-megaclone solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Cumyl-CH-megaclone.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
This compound is a crystalline solid. Its solubility in common laboratory solvents is limited. According to available data, it is slightly soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. It has a reported solubility of 1 mg/mL in chloroform.[1] This inherent low aqueous solubility can pose significant challenges for in vitro and in vivo studies.
Q2: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound can be attributed to its chemical structure. The molecule possesses a large, non-polar γ-carboline-1-one core and a bulky, hydrophobic cumyl group.[2][3][4] These features result in a high crystalline lattice energy and low affinity for polar solvents like water.
Q3: What are the common consequences of poor aqueous solubility in experimental settings?
Poor aqueous solubility can lead to several experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers and cell culture media.
-
Inaccurate quantification in bioassays due to non-homogenous solutions.
Q4: What general strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be used to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modification methods.[5][7]
-
Physical Modifications: These methods focus on altering the physical properties of the compound. Common approaches include:
-
Chemical Modifications: These techniques involve the addition of excipients or altering the chemical environment. Common methods include:
Troubleshooting Guide: Improving this compound Solubility
This guide provides practical steps and protocols to address common solubility issues encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Potential Cause: The concentration of the compound exceeds its solubility limit in the aqueous buffer.
Troubleshooting Steps:
-
Co-solvent Utilization: Employ a water-miscible organic solvent to increase the solubility.
-
Surfactant Addition: Incorporate a surfactant to aid in the solubilization through micelle formation.
-
pH Optimization: If the compound has ionizable groups, adjusting the pH of the buffer can enhance solubility.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the use of Dimethyl Sulfoxide (DMSO) as a co-solvent to improve the solubility of this compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Serial Dilution: Perform serial dilutions of the stock solution with 100% DMSO to create a range of working stock concentrations.
-
Final Dilution in Aqueous Buffer: Add a small volume of the DMSO stock solution to the pre-warmed (37°C) aqueous buffer (e.g., PBS) to achieve the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid solvent-induced artifacts in biological assays.
-
Mixing: Immediately vortex the solution vigorously for 1 minute.
-
Sonication: Sonicate the solution for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation is observed, the concentration is likely above the solubility limit for that co-solvent percentage.
Expected Outcome: The use of a co-solvent is expected to increase the aqueous solubility of this compound. The table below provides hypothetical data for solubility at different DMSO concentrations.
Table 1: Hypothetical Solubility of this compound with a Co-solvent
| % DMSO in PBS (v/v) | Maximum Soluble Concentration (µg/mL) |
| 0.1 | < 1 |
| 0.5 | 5 |
| 1.0 | 15 |
| 2.0 | 40 |
Protocol 2: Solubility Enhancement using Surfactants
This protocol outlines the use of Tween® 80, a non-ionic surfactant, to improve the solubility of this compound.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare Surfactant Solutions: Prepare a series of aqueous solutions containing different concentrations of Tween® 80 (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add Compound: Add an excess amount of this compound to each surfactant solution.
-
Equilibration: Stir the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Table 2: Hypothetical Solubility of this compound with a Surfactant
| % Tween® 80 in Water (w/v) | Maximum Soluble Concentration (µg/mL) |
| 0.1 | 10 |
| 0.5 | 50 |
| 1.0 | 120 |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for solubility enhancement.
Caption: Workflow for improving solubility with a co-solvent.
Caption: Workflow for determining solubility with a surfactant.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
Troubleshooting poor peak shape in Cumyl-CH-megaclone LC-MS analysis
This technical support center provides troubleshooting guidance for common issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cumyl-CH-megaclone and related synthetic cannabinoids. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Problems
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Method and System Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
What are the common causes of poor peak shape in LC-MS analysis?
Poor peak shape in chromatography, such as tailing, fronting, or splitting, can significantly impact the accuracy and precision of your results by affecting resolution and integration.[1][2] The ideal peak shape is a symmetrical Gaussian peak.[1] Deviations from this ideal shape can stem from a variety of factors related to the instrument, the method, or the sample itself.
A logical first step in troubleshooting is to determine if the issue affects all peaks or just a specific analyte.[2][3] This can help narrow down the potential causes.
My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in liquid chromatography.[1] For basic compounds like many synthetic cannabinoids, this can be due to strong interactions with the stationary phase.[4]
Potential Causes and Solutions for Peak Tailing:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Acidic silanol (B1196071) groups on the silica-based column can interact with basic analytes, causing tailing.[5][6] Solution: Lower the mobile phase pH to protonate the silanols and reduce interaction. Using a highly deactivated, end-capped column can also minimize these secondary interactions.[5] |
| Column Contamination or Degradation | Accumulation of strongly retained substances from the sample matrix on the column can lead to peak tailing.[4] A void at the column inlet or deformation of the packing bed can also be a cause.[5] Solution: Implement a column cleaning protocol (see --INVALID-LINK--). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[7] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[2] Solution: Reduce the injection volume or dilute the sample and reinject. |
| Mobile Phase Issues | An inadequately buffered mobile phase or a pH that is too close to the analyte's pKa can cause tailing. Solution: Ensure the mobile phase is well-buffered. Adjust the pH to be at least 2 units away from the analyte's pKa.[3] |
I am observing peak fronting for my analyte. What should I investigate?
Peak fronting is characterized by a broader first half of the peak and a steeper second half.[1] It is generally less common than peak tailing but can indicate significant issues.
Potential Causes and Solutions for Peak Fronting:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting a sample that is too concentrated is a frequent cause of peak fronting.[8][9] Solution: Dilute the sample or decrease the injection volume.[8] |
| Poor Sample Solubility | If the analyte has low solubility in the mobile phase, it can lead to fronting.[1] Solution: Change the sample solvent to one that is more compatible with the mobile phase, ideally the mobile phase itself.[8] |
| Column Collapse | A sudden physical change or collapse of the column packing material can cause fronting.[1][2] This can be due to operating the column outside its recommended pH or temperature range.[1] Solution: Replace the column and ensure the method conditions are within the column's specifications.[1] |
| Solvent Mismatch | A significant difference in strength between the sample solvent and the mobile phase can cause peak distortion, including fronting.[8] Solution: Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase.[3] |
My chromatogram shows split peaks for this compound. What could be the reason?
Split peaks can appear as a "shoulder" on the main peak or as two distinct, closely eluting peaks.[1] It's important to determine if this is happening for all peaks or just the analyte of interest.[3]
Potential Causes and Solutions for Split Peaks:
| Potential Cause | Troubleshooting Steps |
| Blocked Column Frit or Contamination | If all peaks are splitting, it's likely an issue before the separation occurs.[1] Particulates from the sample or system can block the inlet frit of the column.[2] Solution: Reverse flush the column to try and dislodge the blockage. If this doesn't work, the column may need to be replaced. Using an in-line filter can help prevent this.[10] |
| Column Void | A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[1][11] Solution: This usually requires column replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak splitting, especially for early eluting peaks.[3] Solution: Prepare your sample in a solvent that is weaker than or matches the initial mobile phase composition.[3] |
| Co-elution | The split peak may actually be two different compounds eluting very close together.[3] Solution: Inject a blank matrix sample to check for interferences.[3] Adjusting the mobile phase composition or gradient may be necessary to improve separation. |
How can I optimize my mobile phase to improve peak shape?
Mobile phase composition is a critical factor in achieving good chromatography. For hydrophobic compounds like this compound, a reversed-phase method is typically used.
Mobile Phase Optimization Parameters:
| Parameter | Effect on Peak Shape | Recommendations |
| Solvent Strength (Organic:Aqueous Ratio) | The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water affects analyte retention. A mobile phase that is too strong can lead to poor resolution, while one that is too weak can cause excessive retention and peak broadening. | For hydrophobic compounds, a gradient elution starting with a higher aqueous percentage and ramping up the organic content is often effective. |
| pH | The pH of the mobile phase controls the ionization state of the analyte and any residual silanols on the column.[12] For basic analytes, a low pH can improve peak shape by protonating the analyte and suppressing silanol interactions. | It is generally recommended to buffer the mobile phase at a pH that is at least 2 units away from the analyte's pKa.[3] |
| Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column and result in peak tailing or splitting.[2] | A buffer concentration of 10-25 mM is typically sufficient for most reversed-phase applications. |
| Additives | Additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used in LC-MS to improve peak shape and ionization efficiency. Ion-pairing agents can also be used but may be less desirable for MS applications due to potential signal suppression.[13] | For this compound, a mobile phase of water and acetonitrile with 0.1% formic acid is a common starting point. |
What are the best practices for sample preparation to avoid peak shape problems?
Proper sample preparation is crucial for robust and reproducible LC-MS analysis and can prevent many common peak shape issues.
Key Sample Preparation Steps:
-
Extraction: this compound is a non-polar compound and will require extraction from the sample matrix using an appropriate organic solvent.
-
Filtration: Always filter samples through a 0.22 or 0.45 µm filter to remove particulates that can clog the column frit and cause peak distortion.[10]
-
Solvent Matching: After extraction and concentration, the final sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[8] Injecting a sample in a much stronger solvent can lead to significant peak shape problems.[14][15]
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column, which can cause peak fronting or tailing.[8][16]
How do I properly clean and regenerate my LC column?
Over time, columns can become contaminated with strongly retained compounds from the sample matrix, leading to increased backpressure and poor peak shape.[7] A regular cleaning and regeneration protocol can help restore column performance.[7]
General Column Cleaning Protocol for Reversed-Phase Columns:
Important: Disconnect the column from the detector during the cleaning process to prevent contamination. For most HPLC columns, reversing the flow direction for flushing can be effective, but for UHPLC columns, it is generally recommended to flush in the direction of flow indicated on the column.[7]
| Step | Solvent | Volume | Purpose |
| 1 | Mobile phase without buffer (e.g., Water/Acetonitrile) | 10-20 column volumes | To remove buffer salts. |
| 2 | 95:5 Water:Methanol | 20 column volumes | To wash away polar contaminants.[7] |
| 3 | Methanol | 20 column volumes | To remove moderately non-polar compounds.[7] |
| 4 | Isopropyl Alcohol (IPA) | 20 column volumes | To remove strongly retained non-polar compounds. |
| 5 | n-Hexane (optional, for very non-polar contaminants) | 20 column volumes | To remove highly non-polar contaminants.[7] |
| 6 | Isopropyl Alcohol (IPA) | 20 column volumes | To flush out the hexane.[7] |
| 7 | Methanol | 20 column volumes | To transition back to a weaker solvent.[7] |
| 8 | Mobile Phase (with buffer) | 10-20 column volumes | To re-equilibrate the column for analysis. |
Note: The required volume of each solvent will depend on the column dimensions. You can estimate the column volume (in mL) using the formula: V = πr²L, where r is the column radius in cm and L is the column length in cm.[7]
Could ion suppression be affecting my this compound analysis?
Ion suppression is a common phenomenon in LC-MS where components of the sample matrix co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer source.[17] This can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. Synthetic cannabinoids in biological matrices like plasma can be particularly susceptible to ion suppression from co-eluting phospholipids.[18]
Strategies to Mitigate Ion Suppression:
-
Improve Chromatographic Separation: Modifying the LC gradient to better separate this compound from matrix components can reduce ion suppression.[17]
-
Sample Preparation: More extensive sample cleanup procedures, such as solid-phase extraction (SPE), can be employed to remove interfering matrix components before injection.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their suppressive effects.[19]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for the effects of ion suppression.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. scribd.com [scribd.com]
- 7. Restek Liquid Chromatography (LC) Columns—Cleaning Recommendations [restek.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. support.waters.com [support.waters.com]
- 10. agilent.com [agilent.com]
- 11. bio-works.com [bio-works.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. uhplcs.com [uhplcs.com]
- 17. agilent.com [agilent.com]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Cumyl-CH-megaclone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Cumyl-CH-megaclone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a synthetic cannabinoid receptor agonist.[1] Its quantification in biological matrices is challenging due to its complex metabolism, potential for low concentrations in samples, and susceptibility to matrix effects, which can interfere with analytical accuracy.[2]
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3][4] This can lead to ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration.[3][5] For synthetic cannabinoids like this compound, matrix effects are a significant concern in bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS/MS).[2]
Q3: What are the common biological matrices for this compound analysis?
Common biological matrices for detecting synthetic cannabinoids and their metabolites include urine, blood (plasma/serum), and oral fluid.[2][6][7] The choice of matrix depends on the specific research question, such as assessing recent use (oral fluid, plasma) or cumulative exposure (urine).
Q4: Which analytical technique is most suitable for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of synthetic cannabinoids due to its high sensitivity and selectivity.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Resolution
Possible Cause:
-
Inappropriate chromatographic conditions: The analytical column, mobile phase composition, or gradient elution may not be optimal for this compound.
-
Matrix interference: Co-eluting matrix components can interfere with the peak shape.
Solutions:
-
Optimize LC Method:
-
Column Selection: Employ a high-resolution column, such as a C18 or PFP (pentafluorophenyl) column, which are commonly used for synthetic cannabinoid analysis.[8]
-
Mobile Phase: Adjust the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate) and gradient to improve separation from interfering peaks.
-
Flow Rate: Optimize the flow rate to ensure efficient separation and good peak shape.
-
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques to remove interfering matrix components (see Troubleshooting Issue 2).
Issue 2: Inaccurate Quantification (High Variability, Poor Recovery)
Possible Cause:
-
Significant Matrix Effects: Ion suppression or enhancement is likely affecting the accuracy of the measurement.
-
Inefficient Sample Extraction: The chosen sample preparation method may not be effectively extracting this compound and its metabolites.
-
Analyte Instability: The compound may be degrading during sample storage or processing.
Solutions:
-
Mitigate Matrix Effects:
-
Sample Dilution: A simple approach is to dilute the sample to reduce the concentration of matrix components.[9]
-
Advanced Sample Preparation: Employ more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[10][11]
-
Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
-
-
Optimize Extraction Protocol:
-
Refer to the detailed experimental protocols below for validated methods for different matrices.
-
-
Ensure Sample Stability:
-
Store biological samples at -20°C or lower to prevent degradation of synthetic cannabinoids.
-
Issue 3: Low Sensitivity / High Limit of Detection (LOD)
Possible Cause:
-
Ion Suppression: Matrix components are reducing the signal intensity of the analyte.
-
Suboptimal Mass Spectrometry Parameters: The MS source conditions and transition parameters may not be optimized for this compound.
-
Inefficient Sample Concentration: The sample preparation method does not adequately concentrate the analyte.
Solutions:
-
Address Ion Suppression: Implement the strategies outlined in Troubleshooting Issue 2.
-
Optimize MS Parameters:
-
Source Conditions: Optimize parameters such as spray voltage, gas temperatures, and gas flows.
-
MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for this compound and its metabolites.
-
-
Improve Sample Concentration:
-
Techniques like SPE can be used to concentrate the analyte from a larger sample volume.[10]
-
Quantitative Data Summary
Table 1: Representative Matrix Effects for Synthetic Cannabinoids in Urine
| Synthetic Cannabinoid | Matrix Effect (%) at 1 ng/mL | Matrix Effect (%) at 10 ng/mL | Matrix Effect (%) at 100 ng/mL |
|---|---|---|---|
| AB-PINACA | 76.7 | 78.9 | 80.2 |
| JWH-018 | 85.4 | 88.1 | 90.3 |
| UR-144 | 89.2 | 91.5 | 93.7 |
| 5F-PB-22 | 92.1 | 94.3 | 96.5 |
| AM-2201 | 88.6 | 90.8 | 92.9 |
| XLR-11 | 90.3 | 92.7 | 95.1 |
| AKB48 | 95.8 | 97.6 | 99.4 |
| FUB-AMB | 98.7 | 100.5 | 102.3 |
| MDMB-CHMICA | 101.2 | 103.4 | 105.6 |
| NM-2201 | 94.5 | 96.8 | 98.9 |
| THJ-2201 | 103.9 | 105.1 | 106.1 |
Data adapted from a study on 11 synthetic cannabinoids in rat urine, demonstrating the variability of matrix effects.[10]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general procedure that should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate (B1210297) buffer (pH 5) containing β-glucuronidase.
-
Vortex and incubate at 60°C for 1-3 hours to hydrolyze glucuronidated metabolites.[8]
-
Allow the sample to cool to room temperature.
-
-
SPE Procedure (using a mixed-mode or reversed-phase SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent wash (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation for this compound from Plasma/Serum
This is a simpler but generally less clean method compared to SPE.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness.
-
Reconstitute in the initial mobile phase.
-
Visualizations
Caption: Experimental workflows for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
Caption: Presumed CB1 receptor signaling for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Signaling pathways from cannabinoid receptor-1 activation to inhibition of N-methyl-D-aspartic acid mediated calcium influx and neurotoxicity in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. longdom.org [longdom.org]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Stability of Cumyl-CH-megaclone in DMSO and biological samples
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of Cumyl-CH-megaclone in DMSO and biological samples. Due to a lack of specific quantitative stability data in publicly available literature, this guide offers best practices, general stability considerations, and detailed protocols for in-house stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
According to the manufacturer, solid this compound is stable for at least five years when stored at -20°C.[1]
Q2: How should I prepare and store DMSO stock solutions of this compound?
This compound is slightly soluble in DMSO.[1] For optimal stability of stock solutions, it is recommended to:
-
Use anhydrous, high-purity DMSO.
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption.
-
Prepare fresh working solutions from the stock solution for each experiment to avoid repeated freeze-thaw cycles. While some compounds are stable through multiple freeze-thaw cycles, it is a common source of degradation for many small molecules.[2][3]
Q3: Is there quantitative data on the stability of this compound in DMSO at room temperature?
Currently, there is no specific quantitative data available in the scientific literature regarding the stability of this compound in DMSO at room temperature. For sensitive compounds, prolonged storage at room temperature is generally not recommended.
Q4: What is the expected stability of this compound in biological samples like plasma or blood?
While specific stability studies for this compound in biological matrices have not been published, research on its metabolism confirms its presence in blood and urine, indicating some degree of stability.[4][5][6][7] However, the stability of synthetic cannabinoids in biological samples can be influenced by several factors including:
-
Storage Temperature: Stability is generally poor at room temperature and improves significantly at refrigerated (4°C) and frozen (-20°C or -80°C) conditions. For many synthetic cannabinoids, frozen storage is essential to prevent significant degradation.
-
Enzymatic Degradation: Biological samples contain enzymes that can metabolize the compound.
-
pH of the sample.
For maximal stability, it is recommended to store biological samples containing this compound at -80°C immediately after collection and until analysis.
Troubleshooting Guide
Issue: Inconsistent results in experiments using this compound.
Possible Cause: Degradation of the compound due to improper storage or handling.
Solution:
-
Verify Stock Solution Integrity: If possible, analytically verify the concentration and purity of your DMSO stock solution using methods like LC-MS.
-
Implement a Stability Study: Conduct a small-scale stability study to determine the degradation rate under your specific experimental conditions (see "Experimental Protocol for In-House Stability Assessment" below).
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Control Experimental Conditions: Ensure that the temperature and duration of your experiments are consistent.
Data on Stability of this compound
As of late 2025, there is a lack of published quantitative studies on the stability of this compound in DMSO and various biological matrices. The table below is provided as a template for researchers to populate with their own in-house stability data.
| Solvent/Matrix | Storage Temperature | Duration | Percent Recovery (Mean ± SD) | Notes |
| DMSO | Room Temp (~25°C) | No data available | ||
| DMSO | 4°C | No data available | ||
| DMSO | -20°C | No data available | ||
| Human Plasma | Room Temp (~25°C) | No data available | ||
| Human Plasma | 4°C | No data available | ||
| Human Plasma | -20°C | No data available | ||
| Human Plasma | -80°C | No data available | ||
| Whole Blood | 4°C | No data available | ||
| Whole Blood | -20°C | No data available |
Experimental Protocols
General Protocol for In-House Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound in a specific matrix (e.g., DMSO, plasma).
Materials:
-
This compound
-
High-purity DMSO
-
Biological matrix (e.g., human plasma, whole blood)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid)
-
Analytical balance
-
Volumetric flasks and pipettes
-
LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of DMSO to create a concentrated stock solution.
-
Spike the Matrix: Dilute the stock solution into the desired matrix (DMSO, plasma, etc.) to achieve a known final concentration.
-
Aliquot Samples: Dispense the spiked matrix into multiple small, tightly sealed vials for each storage condition and time point to be tested.
-
Time Zero (T0) Analysis: Immediately analyze a set of aliquots to establish the initial concentration.
-
Store Samples: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Analyze at Subsequent Time Points: At predetermined time points (e.g., 2, 4, 8, 24 hours; 7, 14, 30 days), retrieve a set of aliquots from each storage condition.
-
Sample Preparation for Analysis (for biological samples):
-
Thaw the samples if frozen.
-
Perform a protein precipitation extraction by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the remaining concentration of this compound.
-
Calculate Percent Recovery: Compare the concentration at each time point to the T0 concentration to determine the percent recovery.
Percent Recovery = (Concentration at Time X / Concentration at T0) * 100%
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization, and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-one Core. | Semantic Scholar [semanticscholar.org]
- 3. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization for Cumyl-CH-megaclone in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cumyl-CH-megaclone and other synthetic cannabinoids in mass spectrometry.
Troubleshooting Guide
Encountering issues during the mass spectrometric analysis of this compound is common. This guide provides solutions to some of the most frequent challenges to help you optimize your results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Suboptimal Ionization Technique: The chosen ionization source (ESI or APCI) may not be ideal for this compound's chemical properties. - Inefficient Ionization Parameters: Source parameters such as capillary voltage, gas flows, and temperatures may not be optimized.[1] - Sample Concentration: The sample may be too dilute for detection.[1] - Ion Suppression: Matrix components in the sample may be interfering with the ionization of the analyte. | - Evaluate Both ESI and APCI: Test both ionization sources to determine which provides a better response for this compound.[1] - Systematic Parameter Optimization: Methodically adjust source parameters, such as gas temperatures and flow rates, nebulizer pressure, and capillary voltage, to find the optimal settings.[1] - Concentrate Sample: If the signal is consistently low, consider concentrating the sample prior to analysis.[1] - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| High Background Noise | - Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background noise. - Dirty Ion Source: Residue buildup in the ion source can be a significant source of noise. | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Regular Source Cleaning: Implement a regular maintenance schedule for cleaning the ion source components according to the manufacturer's guidelines. |
| Inconsistent Results (Poor Reproducibility) | - Fluctuating Instrument Performance: Drifts in instrument calibration or unstable spray can lead to variability in signal intensity.[1] - Sample Degradation: this compound may be unstable under certain storage or experimental conditions. | - Regular Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated regularly using appropriate standards to maintain performance.[1] - Assess Sample Stability: Investigate the stability of this compound in your sample matrix and storage conditions. |
| Mass Inaccuracy | - Incorrect Mass Calibration: The instrument's mass calibration may be outdated or inaccurate.[1] | - Perform Mass Calibration: Calibrate the mass spectrometer using a suitable calibration standard across the mass range of interest.[1] |
Frequently Asked Questions (FAQs)
Q1: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
A1: The choice between ESI and APCI depends on the analyte's properties. ESI is well-suited for polar and thermally labile compounds, while APCI is often more effective for less polar and more volatile analytes.[2] For synthetic cannabinoids, both techniques have been used successfully. Since this compound is a relatively non-polar compound, APCI may provide better ionization efficiency.[2] However, it is always recommended to empirically test both ionization sources to determine the optimal choice for your specific instrument and experimental conditions.[1]
Q2: What are the recommended mobile phase compositions and additives for the analysis of this compound?
A2: For reversed-phase liquid chromatography of synthetic cannabinoids, mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive to improve peak shape and ionization efficiency. The addition of 0.1% formic acid to the mobile phase is a common practice that can enhance protonation and improve signal intensity in positive ion mode ESI. For APCI, the choice of solvent can also influence ionization.[2]
Q3: What are the common adducts and fragment ions observed for this compound in mass spectrometry?
A3: In positive ion mode, this compound is likely to be detected as the protonated molecule [M+H]⁺. It is also possible to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts in the sample or mobile phase.[3] Common fragment ions for cumyl-carboxamide synthetic cannabinoids can arise from the cleavage of the amide bond and fragmentation of the cumyl group.[4] For this compound, characteristic fragment ions would be expected from the γ-carboline-1-one core and the cyclohexylmethyl moiety.
Q4: How can I minimize in-source fragmentation of this compound?
A4: In-source fragmentation, where the molecule fragments within the ion source before mass analysis, can be minimized by optimizing the source conditions. Reducing the capillary voltage, fragmentor voltage, or cone voltage can decrease the energy imparted to the ions, thus reducing fragmentation. Softer ionization conditions are generally preferred to keep the molecular ion intact.
Experimental Protocol: Optimization of Ionization Parameters
This protocol provides a general workflow for optimizing the ionization of this compound. Specific parameter values will vary depending on the mass spectrometer manufacturer and model.
1. Sample Preparation:
-
Prepare a standard solution of this compound in a solvent compatible with your LC mobile phase (e.g., methanol or acetonitrile) at a concentration that provides a moderate signal (e.g., 100 ng/mL).
2. Initial Instrument Setup (ESI and APCI):
-
Set up a direct infusion or a simple isocratic LC method to introduce the standard solution into the mass spectrometer.
-
Begin with the instrument manufacturer's recommended starting parameters for compounds of a similar mass and polarity.
3. Optimization of ESI Parameters:
-
Capillary Voltage: Vary the capillary voltage (e.g., in 500 V increments) to find the value that maximizes the [M+H]⁺ ion intensity.
-
Nebulizing Gas Flow: Adjust the nebulizing gas (typically nitrogen) flow rate to achieve a stable spray and optimal signal.
-
Drying Gas Flow and Temperature: Optimize the drying gas flow and temperature to ensure efficient desolvation without causing thermal degradation.
-
Fragmentor/Cone Voltage: Gradually increase the fragmentor or cone voltage to a point that maximizes the molecular ion signal without inducing significant fragmentation.
4. Optimization of APCI Parameters:
-
Corona Discharge Current: Optimize the corona discharge current (typically in the range of 1-5 µA) for maximum signal intensity.
-
Vaporizer Temperature: Adjust the vaporizer temperature to ensure efficient solvent vaporization and analyte ionization. This is a critical parameter in APCI.
-
Nebulizing and Auxiliary Gas Flows: Optimize these gas flows for stable and efficient nebulization and ionization.
-
Capillary Voltage and Skimmer Voltage: Fine-tune these voltages for optimal ion transmission.
5. Data Analysis:
-
For each parameter tested, record the signal intensity of the [M+H]⁺ ion.
-
Plot the signal intensity against the parameter value to determine the optimal setting for each.
-
Once individual parameters are optimized, it may be beneficial to perform a final fine-tuning of interacting parameters.
Troubleshooting Workflow for Low Signal Intensity
The following diagram illustrates a logical workflow for troubleshooting low signal intensity issues when analyzing this compound.
References
Addressing cross-reactivity of Cumyl-CH-megaclone in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with immunoassays for the detection of Cumyl-CH-megaclone. Due to the limited publicly available data on this compound-specific immunoassays, this guide also incorporates general principles and troubleshooting strategies applicable to the broader class of synthetic cannabinoid immunoassays.
Troubleshooting Guide
Issue 1: Unexpected Positive Results or High Cross-Reactivity
-
Question: My immunoassay is showing positive results for samples that should be negative for this compound. What could be the cause, and how can I troubleshoot this?
-
Answer: Unexpected positive results are often due to the cross-reactivity of the antibody with other structurally similar compounds present in the sample.
Troubleshooting Steps:
-
Review Sample Matrix: Analyze the composition of your sample matrix for the presence of other synthetic cannabinoids or metabolites that are structurally related to this compound.
-
Perform Specificity Testing: Conduct a competitive binding assay to quantify the cross-reactivity of your antibody with a panel of potentially interfering compounds.
-
Sample Dilution: Diluting the sample can sometimes mitigate the effect of low-affinity cross-reactants.
-
Alternative Assay: If cross-reactivity remains an issue, consider using a confirmatory method with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio
-
Question: I am observing high background noise in my assay, making it difficult to distinguish between positive and negative samples. What are the potential causes and solutions?
-
Answer: High background noise can stem from several factors, including non-specific binding and issues with reagents.
Troubleshooting Steps:
-
Blocking Buffers: Optimize the concentration and type of blocking buffer to minimize non-specific binding to the assay plate.
-
Washing Steps: Increase the number or duration of wash steps to more effectively remove unbound reagents.
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.
-
Reagent Quality: Ensure all reagents are within their expiration dates and have been stored correctly.
-
Issue 3: No or Low Signal in Positive Control Samples
-
Question: My positive controls are showing little to no signal. What could be wrong?
-
Answer: A lack of signal in positive controls usually points to a problem with one or more of the critical assay components or procedural steps.
Troubleshooting Steps:
-
Reagent Integrity: Verify the integrity and concentration of the this compound standard, enzyme conjugate, and substrate.
-
Protocol Adherence: Carefully review the experimental protocol to ensure all steps, including incubation times and temperatures, were followed correctly.
-
Instrument Settings: Check the settings of the plate reader or other detection instruments to ensure they are appropriate for the assay.
-
Component Omission: Double-check that no essential reagent was accidentally omitted from the assay.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the principle of a competitive immunoassay for this compound detection?
-
A1: In a competitive immunoassay, unlabeled this compound in a sample competes with a fixed amount of labeled this compound (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of unlabeled this compound in the sample.
-
-
Q2: Which compounds are known to cross-react with synthetic cannabinoid immunoassays?
-
A2: Cross-reactivity is common among synthetic cannabinoids with similar core structures. For an assay targeting a Cumyl-based compound, other synthetic cannabinoids with a cumyl group or similar indazole/indole core structures are potential cross-reactants. It is crucial to validate the assay against a panel of relevant compounds.
-
-
Q3: How can I confirm a positive result from an immunoassay?
-
A3: Due to the potential for cross-reactivity, all positive results from an immunoassay should be considered presumptive. Confirmation should be performed using a more specific analytical method, such as LC-MS/MS, which can definitively identify and quantify the specific compound.
-
-
Q4: What are the best practices for storing this compound standards and antibodies?
-
A4: this compound standards should be stored in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C) to prevent degradation. Antibodies should be stored according to the manufacturer's instructions, usually at 4°C for short-term storage and -20°C or -80°C for long-term storage, avoiding repeated freeze-thaw cycles.
-
Quantitative Data on Cross-Reactivity
The following table provides a hypothetical summary of cross-reactivity data for a this compound immunoassay. This data is for illustrative purposes and should be confirmed experimentally.
| Compound | Structure | % Cross-Reactivity |
| This compound | (Reference Compound) | 100% |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone | < 1% |
| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | < 5% |
| Cumyl-PINACA | N-(1-amino-1-oxo-3,3-dimethylbutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | ~ 50% |
| Cumyl-PICA | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide | ~ 60% |
Experimental Protocols
Protocol: Determining Antibody Specificity using a Competitive Binding Assay
-
Plate Coating: Coat a 96-well microtiter plate with the anti-Cumyl-CH-megaclone antibody at an optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Add a series of dilutions of the cross-reactant compounds and the this compound standard to the wells.
-
Add a fixed concentration of this compound-enzyme conjugate to all wells.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.
-
-
Washing: Repeat the washing step as described in step 2 to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
-
Visualizations
Caption: Principle of a competitive immunoassay.
Caption: Workflow for assessing immunoassay cross-reactivity.
Caption: Troubleshooting logic for unexpected positive results.
Technical Support Center: Forensic Analysis of Gamma-Carboline Cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gamma-carboline cannabinoids. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the forensic analysis of gamma-carboline cannabinoids?
The analysis of gamma-carboline cannabinoids presents several challenges, primarily due to their structural complexity and the continuous emergence of new analogs. Key challenges include:
-
Isomeric and Isobaric Interferences: Many gamma-carboline cannabinoids and their metabolites have identical molecular weights and similar fragmentation patterns, making them difficult to distinguish using standard mass spectrometry techniques.[1] Positional isomers, in particular, require high-resolution chromatography for accurate identification.
-
Extensive Metabolism: These compounds are often extensively metabolized in the body, with the parent compound frequently absent in urine samples.[2] This necessitates the identification and targeting of specific, and often multiple, metabolites to confirm consumption.
-
Matrix Effects: Biological matrices such as blood and urine contain numerous endogenous compounds that can interfere with the ionization of the target analytes in the mass spectrometer, leading to either suppression or enhancement of the signal and affecting quantitative accuracy.
-
Thermal Degradation: Some gamma-carboline cannabinoids can degrade at the high temperatures used in gas chromatography (GC) inlets, leading to the formation of artifacts and potentially misleading results.[2]
-
Lack of Reference Standards: The rapid evolution of novel psychoactive substances (NPS) means that certified reference materials for new gamma-carboline cannabinoid analogs and their metabolites are often unavailable, complicating identification and quantification.
Q2: Which metabolites should I target for confirming the intake of Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE?
For Cumyl-PEGACLONE , the parent compound is typically not detected in urine. The most abundant and reliable urinary metabolites for forensic identification are two monohydroxylated metabolites, M20 (hydroxylation on the γ-carbolinone core) and M09 (a further carbonylated metabolite of M20).[2]
For 5F-Cumyl-PEGACLONE , the compound also undergoes extensive metabolism. The propionic acid metabolite is the most abundant in urine and is a sensitive marker for consumption. However, this metabolite is also produced from the non-fluorinated analog, Cumyl-PEGACLONE. Therefore, to specifically confirm 5F-Cumyl-PEGACLONE intake, it is crucial to also target a metabolite hydroxylated at the γ-carbolinone core, which serves as a compound-specific marker.[3][4][5]
Q3: Can I differentiate between gamma-carboline cannabinoid isomers using GC-MS?
Differentiation of positional isomers of synthetic cannabinoids by GC-MS can be challenging as many isomers produce identical or nearly identical electron ionization (EI) mass spectra. However, a combination of EI scan and tandem mass spectrometry (MS/MS) can be effective. Some isomers may be distinguishable by their unique fragmentation patterns in the initial EI scan. For those with very similar spectra, selecting specific precursor ions and analyzing the resulting product ion spectra in MS/MS mode can reveal characteristic fragment ions or differences in relative ion intensities, allowing for their differentiation.[1][6]
Troubleshooting Guides
Issue 1: Poor peak shape and low sensitivity in LC-MS/MS analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Endogenous compounds in the sample matrix (e.g., phospholipids (B1166683) in blood) can co-elute with the analytes and suppress their ionization. |
| * Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or supported liquid extraction (SLE) to remove interfering matrix components.[7] | |
| * Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analytes from the matrix interferences. | |
| * Use a Divert Valve: Divert the flow from the LC column to waste during the elution of highly interfering components (e.g., salts and phospholipids at the beginning of the run). | |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization efficiency and peak shape of the analytes. |
| * Adjust pH: Experiment with adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to promote protonation and improve sensitivity in positive ion mode. | |
| Suboptimal MS/MS Parameters | Incorrect collision energies or precursor/product ion selections will result in poor signal intensity. |
| * Optimize MRM Transitions: Infuse a standard solution of the analyte and perform a product ion scan to identify the most abundant and specific fragment ions. Optimize the collision energy for each transition to maximize signal intensity. |
Issue 2: Inconsistent quantitative results and poor reproducibility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Internal Standard | The internal standard (IS) may not be effectively compensating for variations in sample preparation and instrument response. |
| * Use a Stable Isotope-Labeled IS: Whenever possible, use a deuterated or ¹³C-labeled analog of the target analyte as the internal standard. This will ensure that it behaves similarly to the analyte during extraction and ionization, providing the most accurate correction. | |
| Sample Preparation Variability | Inconsistent extraction efficiency between samples can lead to variable results. |
| * Automate Sample Preparation: Utilize an automated liquid handler for sample preparation to minimize human error and improve consistency.[8] | |
| * Validate Extraction Procedure: Thoroughly validate the sample preparation method to ensure high and reproducible recovery. | |
| Carryover | Analyte from a high-concentration sample may carry over to the subsequent injection, leading to artificially high results in the following sample. |
| * Optimize Wash Solvents: Use a strong, appropriate wash solvent in the autosampler to effectively clean the injection needle and port between injections. | |
| * Inject Blanks: Inject a blank solvent after high-concentration samples to check for and quantify any carryover. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cumyl-PEGACLONE in Whole Blood
This protocol is a representative method for the quantitative analysis of Cumyl-PEGACLONE in whole blood.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of whole blood, add 200 µL of water and vortex to mix.
-
Load the diluted sample onto a 400 µL SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (50:50, v/v).[7]
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity LC system or equivalent.[9]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
MS System: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example for Cumyl-PEGACLONE):
-
Precursor Ion: m/z 412.2
-
Product Ion 1: m/z 119.1 (Quantifier)
-
Product Ion 2: m/z 293.1 (Qualifier)
-
Collision Energy: Optimized for the specific instrument.
-
Quantitative Data Summary
Table 1: Recovery and Matrix Effects for Selected Gamma-Carboline Cannabinoids in Whole Blood using SLE
| Compound | Recovery (%) | Matrix Effect (%) |
| Cumyl-PEGACLONE | > 60 | Minimal |
| 5-Fluoro-CUMYL-P7AICA | > 60 | Minimal |
| 4-cyano-CUMYL-BUTINACA | > 60 | Minimal |
Data adapted from a method developed by Mastrovito et al.[7]
Visualizations
Caption: General workflow for sample preparation and analysis.
References
- 1. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jdc.jefferson.edu [jdc.jefferson.edu]
- 3. Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. [PDF] Human phase I metabolism of the novel synthetic cannabinoid 5F-CUMYL-PEGACLONE | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
How to increase the signal-to-noise ratio for Cumyl-CH-megaclone detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Cumyl-CH-megaclone and improving the signal-to-noise ratio in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the detection of this compound?
A1: The most reliable and specific methods for the detection and quantification of this compound are mass spectrometry-based techniques.[1][2][3] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or high-resolution mass spectrometry like LC-Quadrupole-Time-of-Flight-MS (LC-QToF-MS), are considered the gold standards.[2][4] While immunoassays can be used for initial screening, they are less specific and may not differentiate between various synthetic cannabinoids.[3][5]
Q2: Why is detecting the parent this compound compound challenging in biological samples?
A2: Detecting the parent compound can be difficult due to the rapid metabolism of synthetic cannabinoids within the body.[1] This leads to a short detection window for the parent drug. Consequently, analyzing for the metabolites of this compound can be a more sensitive and reliable approach, especially in urine samples collected a significant time after consumption.[1][2]
Q3: What are the major metabolites of this compound that should be targeted for more sensitive detection?
A3: Research has shown that this compound undergoes extensive phase-I biotransformation. Three monohydroxylated metabolites (M08, M10, and M13) have been identified as reliable urinary markers for confirming consumption.[4][6] Targeting these metabolites can significantly increase the detection window and sensitivity of the assay.
Q4: What are common sources of noise in LC-MS/MS analysis of synthetic cannabinoids?
A4: Noise in LC-MS/MS analysis can originate from various sources, including the sample matrix, the LC system, and the mass spectrometer itself. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a significant source of noise and variability. Other sources include electronic noise from the detector, chemical noise from the mobile phase, and carryover from previous injections. Optimizing sample preparation and chromatographic separation is crucial to minimize these interferences.[7][8]
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio (S/N)
This guide provides specific strategies to address common issues related to low signal-to-noise ratios during this compound detection.
Issue 1: Low Analyte Signal
Possible Cause: Inefficient sample extraction and cleanup.
Solution: Optimize the sample preparation protocol. For biological matrices like urine and blood, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended to remove interfering substances and concentrate the analytes.
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, treat 1 mL of urine with β-glucuronidase.
-
Sample Pre-treatment: Adjust the pH of the hydrolyzed urine sample as required by the SPE cartridge manufacturer.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include deionized water followed by a weak organic solvent.
-
Elution: Elute the analytes of interest using an appropriate solvent mixture, such as a mixture of a volatile organic solvent and a small percentage of a basic or acidic modifier.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Possible Cause: Suboptimal ionization of the target analyte in the mass spectrometer source.
Solution: Optimize the electrospray ionization (ESI) source parameters. This includes the spray voltage, gas temperatures, and gas flow rates. These parameters should be optimized for this compound and its metabolites by infusing a standard solution directly into the mass spectrometer.
Quantitative Data Summary: ESI Source Parameter Optimization
| Parameter | Typical Starting Value | Optimized Value Range |
| Spray Voltage | +4.5 kV | +4.0 to +5.5 kV |
| Capillary Temperature | 300 °C | 320 to 380 °C |
| Sheath Gas Flow | 40 arbitrary units | 35 to 50 arbitrary units |
| Aux Gas Flow | 10 arbitrary units | 5 to 15 arbitrary units |
Issue 2: High Background Noise
Possible Cause: Co-elution of matrix components with the analyte of interest.
Solution: Improve the chromatographic separation. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different stationary phase), or reducing the column's internal diameter for sharper peaks.[7]
Experimental Protocol: Gradient Optimization for LC-MS/MS
-
Column: Use a C18 reversed-phase column suitable for small molecule analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Initial Gradient: Start with a shallow gradient (e.g., 5-10% B) and hold for 1-2 minutes to allow for the elution of highly polar interferences.
-
Ramp: Increase the percentage of mobile phase B to elute the analytes of interest. A slower gradient ramp will provide better separation.
-
Wash Step: After the elution of the last analyte, ramp up to a high percentage of mobile phase B (e.g., 95%) to wash the column.
-
Re-equilibration: Return to the initial mobile phase conditions and allow sufficient time for the column to re-equilibrate before the next injection.
Possible Cause: Electronic noise from the detector.
Solution: Employ signal processing techniques such as signal averaging or digital smoothing.[9] Signal averaging involves acquiring multiple scans of the same sample and averaging them, which reduces random noise.[9] Digital smoothing algorithms, such as the Savitzky-Golay filter, can also be applied post-acquisition to reduce high-frequency noise.[9]
Quantitative Data Summary: Effect of Signal Averaging on S/N
| Number of Scans (n) | S/N Improvement Factor (√n) |
| 1 | 1x |
| 4 | 2x |
| 9 | 3x |
| 16 | 4x |
Visual Experimental Workflows
Caption: Workflow for this compound Detection.
Caption: Troubleshooting Logic for Low S/N Ratio.
References
- 1. 6+ Home Drug Tests: Testing for Synthetic Pot Risks [jitsi.cmu.edu.jm]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization, and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-one Core. | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. forensicrti.org [forensicrti.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Best Practices for the Long-Term Storage of Cumyl-CH-megaclone: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Cumyl-CH-megaclone. Adherence to these guidelines is crucial for maintaining the integrity, purity, and stability of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For optimal long-term stability, this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least five years.[1]
Q2: Can I store this compound at refrigerated (4°C) or room temperature (22°C)?
It is strongly advised against storing this compound at refrigerated or room temperatures for extended periods. Studies on other synthetic cannabinoids have shown significant degradation at these temperatures.[2][3][4] Frozen storage is the most effective condition for preserving the stability of these compounds.[2][3][4]
Q3: What type of container should I use for storing this compound?
While specific studies on this compound's container compatibility are not available, general best practices for synthetic cannabinoids suggest using high-quality, airtight containers. For solutions, borosilicate glass vials with PTFE-lined caps (B75204) are recommended to minimize adsorption and leaching. Some studies have indicated that storing cannabinoids in plastic containers can lead to a more significant loss of concentration compared to glass vials.
Q4: How can I verify the stability of my stored this compound?
The stability of your stored compound can be verified through analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] A periodic analysis of a small aliquot from your stored sample compared to a freshly prepared standard can help determine if any degradation has occurred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results with older batches of this compound. | Compound degradation due to improper storage conditions (e.g., temperature fluctuations, exposure to light or air). | 1. Verify the storage temperature has been consistently maintained at -20°C. 2. Protect the compound from light by using amber vials or storing it in a dark location. 3. Ensure the container is properly sealed to prevent oxidation. 4. Perform an analytical purity check (e.g., via LC-MS/MS) to assess for degradation products. |
| Reduced potency or concentration observed over time. | Gradual degradation of the compound. While stable at -20°C, very long-term storage or temperature cycling can still lead to some degradation. | 1. Re-quantify the concentration of your stock solution using a validated analytical method. 2. If significant degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. |
| Visible changes in the physical appearance of the compound (e.g., color change, precipitation). | This could indicate significant degradation or contamination. | 1. Do not use the compound for experiments. 2. Properly dispose of the compromised batch according to your institution's safety guidelines. 3. Source a new, high-purity batch of this compound. |
Quantitative Data Summary
| Compound | Storage Temperature | Duration | Stability | Reference |
| This compound | -20°C | ≥ 5 years | Stable | [1] |
| General Synthetic Cannabinoids | Frozen (-20°C) | 3 months | Generally stable | [2][3][4] |
| General Synthetic Cannabinoids | Refrigerated (4°C) | 3 months | Some compounds show significant degradation | [2][3][4] |
| General Synthetic Cannabinoids | Room Temperature (22°C) | 3 months | Some compounds show significant degradation | [2][3][4] |
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound
Objective: To determine the stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound (high purity standard)
-
Solvent (e.g., methanol, acetonitrile, or as recommended by the supplier)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Environmental chambers or incubators set to desired temperatures (-20°C, 4°C, 22°C)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare several aliquots of this stock solution in amber glass vials.
-
-
Storage Conditions:
-
Store the aliquots under the following conditions:
-
-20°C (recommended long-term storage)
-
4°C (refrigerated)
-
22°C (room temperature)
-
-
Ensure all samples are protected from light.
-
-
Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., Time 0, 1 month, 3 months, 6 months, 1 year, and annually thereafter).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point to the initial concentration at Time 0.
-
Calculate the percentage of degradation for each storage condition over time.
-
Plot the percentage of remaining this compound against time for each condition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. shareok.org [shareok.org]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cumyl-CH-megaclone and JWH-018: CB1 Receptor Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid type 1 (CB1) receptor binding affinity and functional efficacy of two synthetic cannabinoids: Cumyl-CH-megaclone and JWH-018. The information herein is supported by experimental data to facilitate informed research and development decisions.
Introduction
This compound is a more recent synthetic cannabinoid featuring a γ-carboline-1-one core structure, first identified in late 2018. JWH-018, an aminoalkylindole, has been a prevalent component in "Spice" and other herbal blends for a longer period. Both compounds are potent agonists of the CB1 receptor, which is the primary molecular target for the psychoactive effects of cannabinoids. Understanding the nuanced differences in their receptor interaction profiles is crucial for predicting their pharmacological effects and potential toxicity.
Quantitative Comparison of CB1 Receptor Interaction
The following table summarizes the key pharmacological parameters for this compound and JWH-018 at the human CB1 receptor.
| Parameter | This compound | JWH-018 | Reference |
| Binding Affinity (Ki) | 1.01 nM | ~9.0 nM | [1][2][3][4] |
| Functional Efficacy (EC50) | 1.22 nM | 2.8 - 14.9 nM | [1][2][3][4][5] |
| Maximal Efficacy (Emax) | 143.4% (above basal activity) | Full Agonist (79% inhibition of adenylyl cyclase) | [1][2][3][4] |
Analysis of Receptor Affinity and Efficacy:
This compound demonstrates a significantly higher binding affinity for the CB1 receptor, with a Ki value approximately 9-fold lower than that of JWH-018.[1][2] This suggests that this compound binds more tightly to the receptor. In terms of functional efficacy, this compound also exhibits a potent EC50 value of 1.22 nM.[2][3][4]
JWH-018 is a well-characterized full agonist at the CB1 receptor.[1][[“]] Its efficacy has been measured through various downstream signaling pathways, resulting in a range of EC50 values. For instance, it potently induces receptor internalization (EC50 = 2.8 nM) and activates the ERK1/2 MAPK pathway (EC50 = 4.4 nM), while its inhibition of adenylyl cyclase and excitatory postsynaptic currents occurs at slightly higher concentrations (IC50 = 14.7 nM and 14.9 nM, respectively).[1][5] The Emax of 143.4% for this compound indicates it is a highly efficacious agonist, potentially exceeding the maximal response of endogenous cannabinoids.[2][3][4]
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments cited.
CB1 Receptor Binding Affinity Assay (Competitive Ligand Binding)
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Preparation of Membranes: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 receptor, or from mouse brain homogenates.[7][8]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) is used for all dilutions and incubations.
-
Incubation: A constant concentration of a high-affinity radiolabeled cannabinoid ligand, such as [3H]CP-55,940, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or JWH-018).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
CB1 Receptor Functional Efficacy Assay ([35S]GTPγS Binding)
This assay measures the functional activation of the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the CB1 receptor are used.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1 mM GDP, pH 7.4.
-
Incubation: Membranes are incubated with varying concentrations of the agonist (this compound or JWH-018) in the presence of a constant, low concentration of [35S]GTPγS.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the logarithm of the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) are determined using non-linear regression analysis.
Visualizations
CB1 Receptor Signaling Pathway
Caption: CB1 receptor activation by an agonist leads to downstream signaling cascades.
Experimental Workflow for Receptor Affinity and Efficacy
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
A Comparative Pharmacological Analysis of Cumyl-CH-megaclone and 5F-CUMYL-PEGACLONE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs): Cumyl-CH-megaclone and 5F-CUMYL-PEGACLONE. Both compounds are potent agonists at the cannabinoid type 1 (CB1) receptor, a key target in the central nervous system responsible for the psychoactive effects of cannabinoids. This comparison aims to equip researchers with the necessary data and methodologies to understand the distinct pharmacological profiles of these two compounds.
Pharmacological Profile: A Head-to-Head Comparison
This compound and 5F-CUMYL-PEGACLONE exhibit potent interactions with the human CB1 receptor (hCB1). This compound demonstrates a high binding affinity, with a reported inhibitor constant (Ki) of 1.01 nM, which is 2.5 times higher than that of the well-known synthetic cannabinoid JWH-018.[1][2] It also displays high efficacy, with a maximum effect (Emax) 1.13-fold greater than JWH-018.[1][2]
5F-CUMYL-PEGACLONE is also a potent full agonist of the CB1 receptor.[3] While a specific Ki value for its binding affinity to the CB1 receptor has not been definitively reported in the reviewed literature, functional assays reveal it possesses strong CB1 activation with sub-nanomolar EC50 values.[3] Its efficacy exceeds that of JWH-018 by approximately two to three-fold in different in vitro assays.[3]
A comparative study suggests that the pharmacological profile of this compound is more akin to its non-fluorinated analog, CUMYL-PEGACLONE, than to 5F-CUMYL-PEGACLONE.[1] Both 5F-CUMYL-PEGACLONE and CUMYL-PEGACLONE are recognized as full agonists at the hCB1 receptor.[1][4]
Quantitative Pharmacological Data
| Parameter | This compound | 5F-CUMYL-PEGACLONE | Reference Compound (JWH-018) |
| hCB1 Binding Affinity (Ki) | 1.01 nM[1][2] | Not Reported | ~2.53 nM |
| hCB1 Functional Potency (EC50) | 1.22 nM[1][2] | Sub-nanomolar[3] | Not explicitly stated for direct comparison |
| hCB1 Efficacy (Emax) | 143.4% (relative to constitutive activity)[1][2] | ~200-300% (relative to JWH-018)[3] | 100% (by definition) |
Metabolic Fate: A Divergent Path
The metabolism of these two compounds shows notable differences, influencing their detection and duration of action.
This compound undergoes phase I biotransformation, leading to the formation of three monohydroxylated metabolites (M08, M10, and M13), which have been identified as reliable urinary markers for its consumption.[1][2]
5F-CUMYL-PEGACLONE is subject to extensive phase I metabolism. In vivo studies have identified 15 different metabolites, with metabolic reactions occurring primarily on the γ-carbolinone core and the 5-fluoropentyl chain.[5] These reactions include hydroxylation, dihydrodiol formation, hydrolytic defluorination, N-dealkylation, oxidation to a pentanoic acid metabolite, and side-chain degradation to a propionic acid metabolite.[5] In vitro studies using pooled human liver microsomes (pHLM) have identified up to 30 phase I metabolites.[5] It is important to note that six of the in vivo metabolites of 5F-CUMYL-PEGACLONE are identical to those of its non-fluorinated analog, CUMYL-PEGACLONE.[5]
Experimental Methodologies
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compounds (this compound, 5F-CUMYL-PEGACLONE).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity profiling of Cumyl-PEGACLONE variants at the CB1 receptor: Fluorination versus isomer exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]
Validating Analytical Methods for Cumyl-CH-megaclone: A Comparative Guide to Reference Standards and Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the identification and quantification of Cumyl-CH-megaclone, a potent synthetic cannabinoid. It is designed to assist researchers and drug development professionals in selecting the most appropriate analytical techniques and in understanding the validation process with the use of reference standards. This document summarizes key performance data, details experimental protocols, and visualizes critical workflows and pathways to support robust and reliable analytical method development.
Introduction to this compound
This compound is a synthetic cannabinoid featuring a γ-carboline-1-one core structure, first identified in Europe in late 2018.[1] As a potent agonist of the cannabinoid receptors CB1 and CB2, its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research.[2][3] The availability of certified reference standards is crucial for the validation of analytical methods to ensure accuracy and precision in its measurement.[4][5]
Comparative Analysis of Analytical Methods
The characterization and quantification of this compound and its metabolites are primarily achieved through a combination of chromatographic and spectrometric techniques. The following tables summarize the performance of commonly employed analytical methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Analysis
| Parameter | Method 1: LC-QToF-MS[1][6] | Method 2: General LC-MS/MS[7] | Method 3: HPLC-MS/MS[8] |
| Instrumentation | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Linearity Range | Not specified | 0.1 - 50 ng/mL | LOQ - 100 ng/mL |
| Limit of Detection (LOD) | Not specified | 0.1 ng/mL | S/N > 3 |
| Limit of Quantification (LOQ) | Not specified | 0.05 - 50 ng/mL | S/N > 10 |
| Accuracy (% Bias) | Not specified | -19.4% to 19.2% | Within ±15% of nominal |
| Precision (% CV) | Not specified | < 20% | < 15% (inter-day) |
| Matrix | Urine, Human Liver Microsomes | Cannabis Oil | Oral Fluid |
Table 2: Overview of Spectroscopic and Other Analytical Techniques
| Method | Application | Key Findings |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural elucidation and identification in herbal blends.[1][2][9] | Provides characteristic mass spectra for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of the purified substance.[1][9][10] | Confirms the precise chemical structure of this compound. |
| Attenuated Total Reflection Infrared Spectroscopy (ATR-FTIR) | Characterization of the purified substance.[1][9] | Provides information on the functional groups present. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following are generalized protocols based on the cited literature for the analysis of this compound.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) for Metabolite Identification
-
Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.[11]
-
Chromatographic Separation: A high-performance liquid chromatography (HPLC) system equipped with a suitable C18 column is used for the separation of this compound and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.[12][13]
-
Mass Spectrometric Detection: A QToF mass spectrometer is operated in positive electrospray ionization mode. Data is acquired in full-scan and targeted MS/MS modes to identify precursor ions and their corresponding product ions, enabling the characterization of metabolites.[6][13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
-
Sample Preparation: For herbal mixtures, an organic solvent extraction is performed to isolate the synthetic cannabinoids. The extract is then concentrated and may be derivatized to improve chromatographic performance.
-
Chromatographic Separation: A gas chromatograph with a capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp up to allow for the separation of different components in the mixture.
-
Mass Spectrometric Detection: A mass spectrometer operating in electron ionization (EI) mode is used for detection. The resulting mass spectra are compared with reference libraries for identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: A purified reference standard of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Data Acquisition: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the complete chemical structure of the molecule.[10]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.
Caption: Workflow for analytical method validation.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - ProQuest [proquest.com]
- 8. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human phase‐I metabolism of three synthetic cannabinoids bearing a cumyl moiety and a cyclobutyl methyl or norbornyl methyl tail: Cumyl‐CBMEGACLONE, Cumyl‐NBMEGACLONE, and Cumyl‐NBMINACA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cumyl-CH-megaclone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cumyl-CH-megaclone, a potent synthetic cannabinoid. As a novel psychoactive substance, accurate and reliable quantification is crucial for forensic analysis, clinical toxicology, and pharmacological research. This document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—supported by available experimental data for this compound and its close structural analogs.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound and related synthetic cannabinoids.
| Parameter | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 ng/mL (for 5F-CUMYL-PICA in blood) | ~0.1 ng/mL (general for synthetic cannabinoids) | 28 ng/mL (for THJ-2201 in plasma) |
| Limit of Quantification (LOQ) | 0.50 ng/mL (for 5F-CUMYL-PICA in blood) | 0.05 - 50 ng/mL (general for synthetic cannabinoids) | 91 ng/mL (for THJ-2201 in plasma) |
| Accuracy (% Bias) | 2.4 - 7.3% (for 5F-CUMYL-PICA in blood) | -16.04% to 19.20% (general for synthetic cannabinoids) | Within ±13% (for THJ-2201 in plasma) |
| Precision (% CV) | 4.6 - 8.3% (for 5F-CUMYL-PICA in blood) | ≤ 20% (general for synthetic cannabinoids) | ≤ 6.4% (for THJ-2201 in plasma) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Selectivity | High | Very High | Moderate to High |
| Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate to High | High | Low to Moderate |
| Derivatization Required | Often | No | No |
Note: Data for GC-MS/MS is based on a study of 5F-CUMYL-PICA, a close structural analog of this compound. Data for LC-MS/MS and HPLC-UV are based on general performance for synthetic cannabinoids and a specific study on THJ-2201, respectively, as direct comparative data for this compound is limited.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of quantitative assays. Below are generalized protocols for the quantification of this compound using the three discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Herbal Material):
-
Homogenize the herbal material to a fine powder.
-
Accurately weigh approximately 10-20 mg of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard.
-
Extract the cannabinoids with a suitable organic solvent (e.g., methanol, acetonitrile) by vortexing and ultrasonication.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant into an autosampler vial for analysis. For some compounds, derivatization with a silylating agent may be required to improve thermal stability and chromatographic performance.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.
-
Ionization Mode: Electron Ionization (EI).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Biological Fluids - e.g., Blood, Urine):
-
Pipette a known volume of the biological sample (e.g., 100-500 µL) into a clean tube.
-
Add an internal standard (preferably a deuterated analog).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724), methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
Transfer the supernatant (or the reconstituted extract from SPE/LLE) to an autosampler vial.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, Phenyl-Hexyl) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and product ions of the analyte and internal standard.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Sample Preparation (Seized Materials/Powders):
-
Accurately weigh a portion of the seized material.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
-
Use an internal standard if necessary for improved precision.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an autosampler vial.
Instrumentation and Conditions:
-
Liquid Chromatograph: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined and used for quantification (typically in the range of 210-300 nm).
-
Column Temperature: Ambient or controlled for better reproducibility.
Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for the quantification of a target analyte like this compound.
Caption: Workflow for cross-validating analytical methods.
Signaling Pathway of Synthetic Cannabinoid Receptor Agonists
This compound, like other synthetic cannabinoids, exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
Caption: Cannabinoid receptor signaling pathway.
A Comparative Analysis of the In Vivo Effects of Cumyl-CH-MEGACLONE and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic cannabinoid (SC) Cumyl-CH-MEGACLONE, placing its anticipated in vivo effects in context with other notable SCs. Due to a lack of publicly available in vivo studies on this compound, this comparison draws upon its detailed in vitro pharmacological profile and extrapolates its likely in vivo characteristics based on data from structurally related analogs and other well-characterized SCs.
In Vitro Pharmacological Profile: A Strong Predictor of In Vivo Activity
This compound, a γ-carboline-1-one derivative, exhibits a potent in vitro profile at the human cannabinoid type 1 (hCB1) receptor, suggesting significant potential for cannabimimetic effects in vivo.[1][2][3][4][5] Its high binding affinity and efficacy as a full agonist at the CB1 receptor are key indicators of its potential to induce a range of physiological and behavioral changes comparable to or exceeding those of other potent SCs.[1][2][3][4][5]
Table 1: Comparative In Vitro Pharmacology at the hCB1 Receptor
| Compound | Chemical Class | Ki (nM) | EC50 (nM) | Emax (%) |
| This compound | γ-Carbolinone | 1.01[1][4][5] | 1.22[1][4][5] | 143.4[1][4][5] |
| JWH-018 | Naphthoylindole | ~2.5 (calculated)[1][4][5] | - | 126.9 (calculated)[1][4][5] |
| Cumyl-PEGACLONE | γ-Carbolinone | - | - | Full Agonist[1][4][5] |
| 5F-Cumyl-PEGACLONE | γ-Carbolinone | - | - | Full Agonist[1][4][5] |
| Cumyl-PICA | Indole-3-carboxamide | - | 0.43 - 12.3 | Potent Agonist[6] |
| 5F-Cumyl-PICA | Indole-3-carboxamide | - | - | Potent Agonist[6] |
Note: Emax is expressed relative to the constitutive activity of the receptor. A dash (-) indicates data not available in the provided search results.
The in vitro data indicates that this compound is a highly potent and efficacious CB1 receptor agonist, surpassing the well-known SC, JWH-018, in both binding affinity and maximal efficacy.[1][4][5] Its pharmacological profile is suggested to be more similar to its non-fluorinated analog, Cumyl-PEGACLONE.[1][2][4][5] The potent in vitro activity of cumyl-containing SCs, including those with different core structures like the indole-3-carboxamides (e.g., Cumyl-PICA), often translates to significant in vivo effects, such as hypothermia.[6][7][8]
Projected In Vivo Effects: The Cannabinoid Tetrad and Drug Discrimination
While direct in vivo studies on this compound are not available, its potent in vitro CB1 receptor agonism strongly suggests it would produce a characteristic profile of effects in animal models, such as the cannabinoid tetrad and THC-like discriminative stimulus effects.[9][10] These models are standard for assessing the in vivo cannabimimetic activity of novel compounds.[9][10]
The Cannabinoid Tetrad
The cannabinoid tetrad is a battery of four tests in rodents that are characteristic of CB1 receptor activation. It is anticipated that this compound would induce:
-
Hypothermia: A decrease in core body temperature.
-
Analgesia: A reduction in pain sensitivity.
-
Catalepsy: A state of immobility.
-
Hypoactivity: A decrease in spontaneous movement.
Drug Discrimination
In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug, typically Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Given its potent CB1 agonism, it is highly probable that this compound would fully substitute for the discriminative stimulus effects of THC, indicating similar subjective effects.[11] The potency in this assay would likely correlate with its in vitro CB1 receptor affinity and efficacy.[11]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the design of future studies on this compound and other novel SCs.
Cannabinoid Tetrad Protocol (Rodent Model)
This protocol outlines the standard procedures for assessing the four core effects of the cannabinoid tetrad.
-
Animals: Male mice or rats are typically used and are habituated to the laboratory environment before testing.
-
Drug Administration: The test compound (e.g., this compound) is dissolved in an appropriate vehicle and administered via a consistent route (e.g., intraperitoneal injection). A vehicle control group is essential.
-
Hypothermia Assessment: Core body temperature is measured using a rectal probe at baseline and at specified time points after drug administration.
-
Analgesia Assessment (Hot Plate Test): The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw lick, jump) is recorded. A cut-off time is used to prevent tissue damage.
-
Catalepsy Assessment (Bar Test): The animal's forepaws are placed on a raised horizontal bar. The time it remains immobile is recorded, with a maximum cut-off time.
-
Hypoactivity Assessment (Open Field Test): The animal is placed in a novel, open arena, and its locomotor activity (e.g., distance traveled, line crossings) is tracked using automated software for a set duration.
Drug Discrimination Protocol (Rodent Model)
This protocol describes the methodology for evaluating the subjective effects of a test compound.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with food pellet dispensers.
-
Training: Animals are trained to press one lever after receiving an injection of the training drug (e.g., THC) and the other lever after a vehicle injection to receive a food reward.
-
Substitution Testing: Once the animals have reliably learned to discriminate between the drug and vehicle, they are administered various doses of the test compound (e.g., this compound). The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug-associated lever.
-
Antagonism Testing: To confirm that the effects are CB1 receptor-mediated, a CB1 receptor antagonist (e.g., rimonabant) can be administered prior to the test compound. A blockade of the discriminative stimulus effects would confirm CB1 receptor involvement.
Signaling Pathways and Experimental Workflows
The cannabimimetic effects of this compound are initiated by its binding to and activation of the CB1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events.
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling Cascade
In Vivo Experimental Workflow
Caption: In Vivo Experimental Workflow
Conclusion
This compound is a potent and efficacious CB1 receptor agonist in vitro, with a pharmacological profile that suggests it will produce significant cannabimimetic effects in vivo. While direct in vivo data is currently unavailable, it is predicted that this compound would induce the classic cannabinoid tetrad effects and substitute for THC in drug discrimination assays. The provided experimental protocols offer a framework for future in vivo studies to definitively characterize the pharmacological and toxicological profile of this and other emerging synthetic cannabinoids. Such research is crucial for understanding the potential public health risks associated with these novel psychoactive substances.
References
- 1. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization, and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-one Core. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. [논문]The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral pharmacology of five novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Cumyl-CH-megaclone and Cumyl-PEGACLONE
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two synthetic cannabinoid receptor agonists (SCRAs), Cumyl-CH-megaclone and Cumyl-PEGACLONE. Both compounds share a γ-carbolinone core structure but differ in their N-substituent, leading to distinct pharmacological profiles. This document is intended for an audience of researchers, scientists, and drug development professionals, offering objective data to inform research and development activities.
Chemical and Pharmacological Overview
This compound (semisystematic name: 5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) and Cumyl-PEGACLONE (semisystematic name: 5-pentyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) are potent agonists of the human cannabinoid receptor 1 (hCB1).[1][2] These compounds have been identified as new psychoactive substances (NPS) in herbal blends.[1][2] Their primary mechanism of action involves binding to and activating cannabinoid receptors, mimicking the effects of endogenous cannabinoids.[3][4]
Quantitative Performance Data
The following table summarizes the key in vitro pharmacological parameters for this compound and Cumyl-PEGACLONE at the hCB1 receptor, providing a direct comparison of their binding affinity and functional potency.
| Parameter | This compound | Cumyl-PEGACLONE | Reference Compound (JWH-018) |
| Binding Affinity (Ki) at hCB1 | 1.01 nM | Not explicitly quantified in the direct comparison, but both are described as having low nanomolar affinities.[5] | 2.5-fold lower than this compound |
| Functional Potency (EC50) at hCB1 | 1.22 nM | Not explicitly quantified in the direct comparison, but both are described as potent full agonists.[4][5] | Not explicitly quantified in the direct comparison. |
| Efficacy (Emax) at hCB1 | 143.4% (relative to constitutive activity) | Full agonist | 1.13-fold lower than this compound |
Note: The direct comparative data for Cumyl-PEGACLONE's Ki and EC50 values were not available in the cited sources. However, it is established as a potent, full agonist at cannabinoid receptors with low nanomolar affinities.[5][6][7] A study comparing this compound to its analogs, including Cumyl-PEGACLONE, suggests that this compound has a pharmacological profile more closely resembling Cumyl-PEGACLONE than 5F-Cumyl-PEGACLONE.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Competitive Ligand Binding Assay (for Ki determination)
This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human CB1 receptor are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CB1 receptor antagonist (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound or Cumyl-PEGACLONE).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent CB1 receptor agonist (e.g., WIN-55,212-2).
-
The plates are incubated to allow for binding equilibrium.
-
-
Data Analysis:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor Activation Assay (for EC50 and Emax determination)
This assay measures the functional potency and efficacy of a compound by quantifying its ability to activate the receptor and elicit a downstream cellular response, such as inhibition of cAMP accumulation.
-
Cell Culture:
-
CHO-K1 cells stably co-expressing the human CB1 receptor and a cyclic nucleotide-gated ion channel are used. These cells are engineered to respond to changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels with a change in membrane potential.
-
-
cAMP Assay:
-
Cells are plated in 96-well plates.
-
The cells are pre-treated with forskolin (B1673556) to stimulate cAMP production.
-
Varying concentrations of the test compound are added to the wells.
-
Activation of the Gi-coupled CB1 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
-
Data Acquisition and Analysis:
-
The change in membrane potential, which is proportional to the change in cAMP levels, is measured using a fluorescent membrane potential-sensitive dye.
-
The concentration of the test compound that produces 50% of its maximal effect (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The maximum effect produced by the compound (Emax) is also determined from the curve and is often expressed as a percentage of the response produced by a reference full agonist.
-
Visualizations
Signaling Pathway of CB1 Receptor Activation
Caption: Simplified signaling cascade following CB1 receptor activation by an agonist.
Experimental Workflow for In Vitro Pharmacological Characterization
Caption: Experimental workflow for determining the pharmacological profile of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Psychoactive Substance this compound: Human Phase-I Metabolism, Basic Pharmacological Characterization and Comparison to Other Synthetic Cannabinoid Receptor Agonists with a γ-Carboline-1-One Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Cumyl-pegaclone | 2160555-55-3 [smolecule.com]
- 4. CUMYL-PEGACLONE - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. cdn.who.int [cdn.who.int]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Cumyl-CH-megaclone from its Structural Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of novel psychoactive substances (NPS) is paramount. The synthetic cannabinoid Cumyl-CH-megaclone, like many NPS, can exist in several isomeric forms. These structural isomers may exhibit different pharmacological and toxicological profiles, making their unambiguous differentiation critical for accurate research and forensic applications.
This guide provides a comparative overview of analytical techniques to distinguish this compound from its potential structural isomers. Due to a lack of commercially available reference standards for specific isomers of this compound, this guide will focus on plausible positional isomers and predict their analytical differentiation based on established principles for other synthetic cannabinoids.
Chemical Structures
This compound is chemically known as 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one. Potential structural isomers could arise from the varied positioning of substituents on the cyclohexyl or phenyl rings. For the purpose of this guide, we will consider two plausible positional isomers:
-
Isomer 1 (Cyclohexyl Positional Isomer): The cyclohexylmethyl group is attached to the nitrogen at a different position on the pyrido[4,3-b]indol-1-one core.
-
Isomer 2 (Phenyl Positional Isomer): The phenyl group on the cumyl moiety is substituted at a different position (e.g., meta or para) relative to the propan-2-yl group.
Data Presentation: Predicted Analytical Differentiation
The following table summarizes the predicted differences in analytical data that could be used to differentiate this compound from its hypothetical structural isomers.
| Analytical Technique | This compound | Isomer 1 (Cyclohexyl Positional Isomer) | Isomer 2 (Phenyl Positional Isomer) |
| GC-MS (EI) | Retention Time: Baseline | Retention Time: Likely different due to polarity changes. | Retention Time: May be similar or slightly different. |
| Mass Spectrum: Characteristic fragmentation pattern. | Mass Spectrum: Similar molecular ion, but potential differences in the relative abundance of fragment ions due to altered stability of the fragmented structure. | Mass Spectrum: Very similar fragmentation pattern, with potential subtle differences in fragment ion abundances. | |
| HPLC | Retention Time: Baseline | Retention Time: Likely different due to changes in polarity and interaction with the stationary phase. | Retention Time: May be very similar, requiring highly optimized chromatographic conditions for separation. |
| ¹H NMR | Chemical Shifts: Distinct proton signals for the cyclohexylmethyl and cumyl groups. | Chemical Shifts: Significant shifts in the signals corresponding to the protons on and near the pyrido[4,3-b]indol-1-one core. | Chemical Shifts: Subtle but measurable shifts in the aromatic proton signals of the phenyl ring. |
| ¹³C NMR | Chemical Shifts: Characteristic carbon signals. | Chemical Shifts: Significant shifts in the carbon signals of the pyrido[4,3-b]indol-1-one core. | Chemical Shifts: Subtle shifts in the aromatic carbon signals of the phenyl ring. |
| FTIR | Vibrational Frequencies: Characteristic peaks for functional groups. | Vibrational Frequencies: Minor shifts in fingerprint region due to changes in the overall molecular symmetry and bond vibrations. | Vibrational Frequencies: Very similar spectra, with minor differences in the fingerprint region possible. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific instrumentation and samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the isomers based on their volatility and to identify them based on their mass fragmentation patterns.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan.
-
-
Data Analysis: Compare the retention times and the fragmentation patterns of the analytes. Isomers may show unique fragment ions or differences in the relative abundance of common fragments.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the isomers based on their polarity and interaction with the stationary phase.
-
Instrumentation: A high-performance liquid chromatograph with a UV or diode-array detector (DAD).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 220 nm, 290 nm).
-
-
Data Analysis: Compare the retention times of the separated peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information based on the magnetic properties of atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the chemical environment of protons.
-
¹³C NMR: To observe the chemical environment of carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and correlations in the 2D spectra to differentiate between isomers. Positional isomers will exhibit distinct differences in their NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and subtle structural differences based on the absorption of infrared radiation.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (from an evaporated solvent), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Compare the vibrational frequencies and intensities of the absorption bands. While many functional group frequencies will be similar, the fingerprint region (below 1500 cm⁻¹) may show unique patterns for each isomer.
Mandatory Visualizations
Experimental Workflow for Isomer Differentiation
Caption: Experimental workflow for the differentiation of this compound isomers.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of cannabinoid receptor 1 (CB1R) activation.
Inter-laboratory Validation of Cumyl-CH-megaclone Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical standards for Cumyl-CH-megaclone, a potent synthetic cannabinoid. In the ever-evolving landscape of novel psychoactive substances (NPS), ensuring the accuracy and reproducibility of analytical methods is paramount for forensic toxicology, clinical diagnostics, and drug development. This document summarizes the current knowledge on this compound's pharmacological profile, details the analytical methods for its characterization, and discusses the broader context of inter-laboratory validation for synthetic cannabinoids.
Comparative Pharmacological Data
This compound is a synthetic cannabinoid receptor agonist with a γ-carboline-1-one core structure.[1] Its pharmacological activity, particularly at the human cannabinoid receptor 1 (hCB1), has been characterized and compared to other synthetic cannabinoids. The following table summarizes key in-vitro pharmacological parameters.
| Compound | Receptor Binding Affinity (Ki in nM) at hCB1 | Functional Potency (EC50 in nM) at hCB1 | Efficacy (EMAX %) at hCB1 | Reference Compound |
| This compound | 1.01 | 1.22 | 143.4% | JWH-018 |
| JWH-018 | ~2.53 (inferred)[1] | - | 126.9% (inferred)[1] | - |
| Cumyl-PEGACLONE | Full agonist[1] | - | - | - |
| 5F-Cumyl-PEGACLONE | Full agonist[1] | - | - | - |
| Cumyl-CBMINACA | 1.32 | 55.4 | 207% | Cumyl-CBMICA |
| Cumyl-CBMICA | 29.3 | 497 | 168% | - |
Data compiled from a study by Haschimi et al. (2020).[1]
This compound demonstrates high binding affinity and efficacy at the hCB1 receptor, being approximately 2.5 times more potent in binding than JWH-018.[1] The substitution of an indole (B1671886) core with an indazole core in similar synthetic cannabinoids tends to increase in vitro potency.[2]
Experimental Protocols
The characterization and quantification of this compound and its analogs rely on a suite of advanced analytical techniques. While specific inter-laboratory validation data for this compound is not publicly available, the methodologies described below are standard in the field of forensic and analytical toxicology. The validation of these methods typically assesses parameters such as linearity, precision, accuracy, selectivity, and stability.
Sample Preparation
For the analysis of biological samples (e.g., oral fluid, urine), a preliminary sample preparation step is crucial. A common procedure involves protein precipitation followed by centrifugation. For instance, in a validated method for detecting synthetic cannabinoids in oral fluid, 100 µL of the sample is subjected to protein precipitation, centrifuged, and the supernatant is injected into the analytical system.
Chromatographic Separation and Mass Spectrometric Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification of volatile and thermally stable compounds. The substance is first separated based on its boiling point and polarity in a gas chromatograph and then fragmented and identified based on its mass-to-charge ratio by a mass spectrometer.[1]
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS): This powerful method is suitable for a wide range of compounds, including those that are not amenable to GC-MS. The sample is first separated by liquid chromatography, and the high-resolution mass spectrometer provides accurate mass measurements, enabling the identification and structural elucidation of the analyte and its metabolites.[1]
Spectroscopic Analysis
-
Attenuated Total Reflection Infrared Spectroscopy (ATR-FTIR): This technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive method for the preliminary identification of the substance.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of molecules. It provides detailed information about the carbon-hydrogen framework of the compound.[1]
Inter-laboratory Comparison and Proficiency Testing
The analysis of synthetic cannabinoids presents significant challenges to analytical laboratories due to the constant emergence of new analogs and the lack of certified reference materials for each new compound. This can lead to inter-laboratory variability in results. Proficiency testing (PT) programs are essential for laboratories to evaluate their performance against their peers and ensure the reliability of their analytical methods. These programs involve the analysis of standardized samples distributed by a central organization and a statistical comparison of the results.
Signaling Pathway of Synthetic Cannabinoid Receptor Agonists
Synthetic cannabinoid receptor agonists like this compound primarily exert their effects by binding to and activating cannabinoid receptors, principally the CB1 and CB2 receptors. These receptors are G-protein-coupled receptors (GPCRs). Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the activation of mitogen-activated protein kinase (MAPK) pathways.
Caption: CB1 receptor signaling pathway activated by a synthetic cannabinoid agonist.
Experimental Workflow for Identification and Characterization
The following diagram illustrates a typical workflow for the analytical identification and characterization of a novel synthetic cannabinoid like this compound.
References
A Comparative Guide to the Specificity of Analytical Assays for Cumyl-CH-megaclone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the detection of Cumyl-CH-megaclone, a novel synthetic cannabinoid (SC) featuring a distinct γ-carboline-1-one core. Accurate and specific detection of its metabolites is critical for forensic toxicology, clinical diagnostics, and understanding the compound's metabolic fate. This document contrasts the high specificity of confirmatory mass spectrometry techniques with the expected performance of broad-spectrum immunoassay screening tests.
First identified in Europe in late 2018, this compound (5-cyclohexylmethyl-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) represents a new structural class of SCs, posing a challenge for existing analytical methods.[1][2] Metabolic studies have shown that the primary urinary biomarkers for consumption are its monohydroxylated metabolites.[1][2]
Comparison of Assay Performance
The specificity of an assay is its ability to detect and measure a particular substance without interference from other, structurally similar compounds. For novel psychoactive substances (NPS) like this compound, this is a paramount concern due to the rapid emergence of new analogs.
| Assay Type | Target Analytes | Principle | Specificity for this compound | Sensitivity | Throughput |
| LC-QToF-MS | Parent Compound & Metabolites | Chromatographic separation followed by high-resolution mass-to-charge ratio measurement and fragmentation analysis. | Very High: Capable of distinguishing between isomers and identifying unique metabolites based on exact mass and fragmentation patterns.[1][2] | Very High | Low to Medium |
| Immunoassay (ELISA/HEIA) | Classes of SCs (e.g., JWH-018 metabolites) | Competitive binding of antibodies to target antigens. | Very Low (Predicted): Commercial kits target older SC structures. The unique γ-carbolinone core of this compound is unlikely to be recognized by antibodies developed for indole (B1671886) or indazole-based SCs, leading to a high probability of false-negative results.[1][2][3] | Variable, but ineffective if no cross-reactivity exists. | High |
High-Specificity Confirmatory Methods vs. Screening Assays
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)
LC-QToF-MS is the gold standard for identifying novel synthetic cannabinoids and their metabolites. Its high resolving power allows for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. Studies on this compound have successfully utilized this technique to identify key urinary biomarkers.[1][2]
Key Findings from LC-QToF-MS Analysis:
-
Primary Metabolites: The main phase-I biotransformation pathway is monohydroxylation on the cumyl or cyclohexylmethyl moieties of the molecule.[1][2]
-
Reliable Urinary Markers: Three specific monohydroxylated metabolites (M08, M10, and M13) have been identified as reliable indicators of this compound consumption.[1][2]
Immunoassays (Predicted Performance)
Immunoassays are widely used for rapid drug screening due to their high throughput and low cost. However, their utility for detecting new generations of synthetic cannabinoids is severely limited.[2][3] These assays rely on antibodies generated to recognize specific chemical structures. Given the constant evolution of SCs, kits targeting older compounds like JWH-018 are often unable to detect newer structural classes.[1][2][3]
Specificity Challenges:
-
Lack of Cross-Reactivity: The γ-carbolinone core of this compound is structurally distinct from the indole and indazole cores of earlier SCs that most immunoassay kits are designed to detect.[1][2]
-
Risk of False Negatives: Studies on the structurally related compound Cumyl-PEGACLONE, which also has a γ-carbolinone core, showed that commonly used immunochemical assays failed to detect it due to insufficient cross-reactivity. It is highly probable that assays for this compound would face the same limitation.
Experimental Protocols
Protocol for Metabolite Identification via LC-QToF-MS
This protocol is based on the methodology described by Haschimi et al. (2020) for the identification of this compound metabolites in human urine.[1][2]
a) Sample Preparation (Human Urine):
-
To 0.5 mL of urine, add 0.5 mL of phosphate (B84403) buffer and 30 μL of β-glucuronidase.
-
Incubate the mixture for 1 hour at 45°C to enzymatically cleave glucuronide conjugates.
-
Terminate the reaction by adding 1.5 mL of ice-cold acetonitrile.
-
Add 0.5 mL of a 10 M ammonium (B1175870) formate (B1220265) solution.
-
Centrifuge the sample to precipitate proteins.
-
Transfer the supernatant for LC-QToF-MS analysis.
b) In Vitro Metabolism Assay (pooled Human Liver Microsomes - pHLM):
-
Prepare a reaction mixture containing 2.5 μL pHLM, NADPH-regenerating solutions, and phosphate buffer.
-
Add a 1 mg/mL reference standard solution of this compound to achieve a final concentration of 10 μg/mL.
-
Incubate the mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 150 μL of ice-cold acetonitrile.
-
Centrifuge and analyze the supernatant to confirm metabolites identified in vivo.
c) LC-QToF-MS Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or similar mode to collect MS and MS/MS spectra.
-
Metabolite Identification: Compare retention times and fragmentation patterns from authentic urine samples with those generated from the pHLM assay.
Protocol for Specificity Assessment via Competitive Immunoassay
While no specific immunoassay for this compound exists, the following is a general protocol for testing the cross-reactivity of a new compound against an existing synthetic cannabinoid ELISA kit.
-
Prepare Standards: Create a standard curve using the assay's target analyte (e.g., JWH-018 N-pentanoic acid).
-
Prepare Test Compound Dilutions: Prepare a series of concentrations of the this compound parent compound and its synthesized metabolites in drug-free urine.
-
Perform ELISA: Run the assay according to the manufacturer's instructions, substituting the test compound dilutions for the sample.
-
Calculate Cross-Reactivity: Determine the concentration of the test compound that produces a signal equivalent to a known concentration of the standard (typically the 50% inhibition point, IC50).
-
Cross-reactivity (%) = (IC50 of Standard / IC50 of Test Compound) x 100
-
Visualizations
Caption: Phase I metabolic pathway of this compound.
Caption: General workflow comparing immunoassay screening and LC-MS confirmation.
References
- 1. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
A Comparative Analysis of Cumyl-CH-megaclone Potency Against Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Cumyl-CH-megaclone with other notable synthetic cannabinoid receptor agonists (SCRAs). The information herein is supported by experimental data from peer-reviewed literature and is intended to serve as a resource for research and drug development.
Introduction to this compound
This compound is a synthetic cannabinoid featuring a γ-carboline-1-one core structure, first identified in Europe in late 2018.[1][2] Its chemical name is 5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one.[1][3] As with other SCRAs, its pharmacological effects are primarily mediated through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system.
Comparative Potency at the Human CB1 Receptor
The potency of a synthetic cannabinoid is typically characterized by its binding affinity (Ki) for the CB1 receptor and its functional activity (EC50), which is the concentration required to elicit a half-maximal response. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in activating the receptor.
This compound has been demonstrated to be a highly potent agonist at the human CB1 (hCB1) receptor.[1][3][4] It exhibits high binding affinity with a Ki value of 1.01 nM and potent functional activity with an EC50 of 1.22 nM.[1][3][4] Furthermore, it acts as a full agonist with a maximal efficacy (Emax) of 143.4% relative to the constitutive activity of the receptor.[1][3][4]
The following table summarizes the CB1 receptor potency of this compound in comparison to other well-characterized synthetic cannabinoids.
| Compound | Chemical Class | CB1 Ki (nM) | CB1 EC50 (nM) | Reference(s) |
| This compound | γ-Carbolinone | 1.01 | 1.22 | [1][3][4] |
| JWH-018 | Naphthoylindole | ~2.53 (calculated) | 2.8 - 5.0 | [1][4][5] |
| AM-2201 | Naphthoylindole (fluorinated) | Not widely reported | ~1.0 | [4][5] |
| UR-144 | Tetramethylcyclopropylindole | 150 | 1959 | [4][5] |
| 5F-PB-22 | Quinolinyl ester (fluorinated) | Not widely reported | 0.4 - 2.8 | [4][5] |
Note: Ki and EC50 values can vary between studies due to different experimental conditions. The Ki for JWH-018 was calculated based on the reported 2.5-fold lower affinity compared to this compound.[1][3][4]
Experimental Protocols
The data presented in this guide are primarily derived from two types of in vitro assays: competitive radioligand binding assays and G-protein activation assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the cannabinoid receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at the CB1 receptor.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human CB1 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]CP-55,940.
-
Test Compounds: Unlabeled cannabinoids for testing.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration System: A cell harvester with glass fiber filter mats (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes, the radioligand (at a fixed concentration, usually near its Kd value), and varying concentrations of the test compound. Include controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled high-affinity ligand).
-
Termination: After incubation (e.g., 90 minutes at 30°C), rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Cannabinoid Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Objective: To determine the EC50 and Emax of a test compound at the CB1 receptor.
Materials:
-
Membrane Preparations: As described for the binding assay.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS.
-
Test Compounds: Unlabeled cannabinoid agonists.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, and 0.2 mM EGTA, pH 7.4.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: Incubate cell membranes with GDP (to ensure G-proteins are in their inactive state) and varying concentrations of the test compound.
-
Stimulation: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for a defined period (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction and filter as described in the binding assay protocol.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cumyl-CH-megaclone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of Cumyl-CH-megaclone, a synthetic cannabinoid receptor agonist. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
This compound is categorized as a synthetic cannabinoid and should be handled as a potentially hazardous substance.[1][2] While a specific Safety Data Sheet (SDS) was not publicly available, its classification as a research chemical and synthetic cannabinoid necessitates cautious handling and disposal in accordance with hazardous waste regulations.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. This information is essential for risk assessment and the development of appropriate handling protocols.
| Property | Value |
| IUPAC Name | 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclohexylmethyl)-1H-pyrido[4,3-b]indol-1-one[1] |
| Molecular Formula | C27H30N2O[1][3] |
| Molar Mass | 398.550 g·mol−1[1] |
| Boiling Point (Predicted) | 600.0±55.0 °C[4] |
| Density (Predicted) | 1.14±0.1 g/cm3 [4] |
| Solubility | Chloroform: 1 mg/ml; DMF: Slightly Soluble; DMSO: Slightly Soluble; Ethanol: Slightly Soluble[2][4] |
| CAS Number | 2813950-07-9[1] |
Experimental Protocols: Proper Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials. This procedure is based on general guidelines for the disposal of hazardous chemical and synthetic cannabinoid waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of any powders or aerosols.
2. Inactivation/Decontamination:
-
Solid Waste (e.g., unused compound, contaminated consumables):
-
Place all solid waste in a clearly labeled, dedicated hazardous waste container.
-
To render the compound unusable, it is recommended to mix it with an inert material such as sand or vermiculite (B1170534) at a 1:10 ratio (compound to inert material).
-
-
Liquid Waste (e.g., solutions containing the compound):
-
Collect all liquid waste in a sealed, properly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Contaminated Surfaces:
-
Decontaminate surfaces with a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent solution.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
-
3. Waste Containerization and Labeling:
-
Use only approved, leak-proof hazardous waste containers.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
4. Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Hazardous waste must be transported by an EPA-registered entity and disposed of at a permitted treatment, storage, and disposal facility (TSDF).[5]
-
Complete all necessary waste disposal manifests and documentation as required by local and federal regulations. The "cradle-to-grave" concept requires tracking of hazardous waste from generation to final disposal.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Cumyl-CH-megaclone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cumyl-CH-megaclone, a synthetic cannabinoid intended for research and forensic applications.[1] The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given that this compound is categorized as a synthetic cannabinoid, and specific safety data is limited, a cautious approach to personal protection is paramount. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Component | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, powder-free | Chemical resistance and prevention of cross-contamination.[2] |
| Eye & Face Protection | Safety Goggles or Glasses | ANSI Z87.1 certified | Protection from splashes and airborne particles.[2][3] |
| Face Shield | Recommended when splash potential is high | Provides an additional layer of protection for the entire face.[3] | |
| Body Protection | Laboratory Coat | Flame-retardant | Protects skin and personal clothing from contamination.[2] |
| Disposable Gown/Apron | Worn over lab coat | Provides an easily removable barrier to minimize contamination spread.[3] | |
| Respiratory Protection | N95 Disposable Respirator or higher | NIOSH-approved | Minimizes inhalation of airborne particulates and aerosols.[4][5] |
| Foot Protection | Closed-toed shoes | --- | Prevents injuries from spills and dropped objects.[4] |
II. Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is essential when working with this compound. The following workflow is designed to guide personnel through the handling process, from initial preparation to final disposal.
A. Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood, to control for potential exposure.
-
PPE Donning: Before entering the designated area, all required PPE must be donned correctly.
-
Material Assembly: Gather all necessary equipment and reagents. Ensure that a chemical spill kit is readily accessible.
B. Handling and Experimental Procedures
-
Weighing and Aliquoting: Conduct all weighing and preparation of stock solutions within a chemical fume hood to prevent inhalation of the powdered substance.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize aerosolization. This compound is soluble in Chloroform, and slightly soluble in DMF, DMSO, and Ethanol.[1]
-
Experimental Use: During experimental procedures, maintain diligent contamination control. Avoid touching surfaces outside of the designated work area with gloved hands.
C. Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated into a clearly labeled hazardous waste container.
-
Contaminated Materials: This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, and disposable gowns.
-
Waste Disposal: Hazardous waste must be disposed of in accordance with institutional, local, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
